N-(2-acetyl-4-bromophenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-acetyl-4-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-6(13)9-5-8(11)3-4-10(9)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHNZIRCTDCQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332626 | |
| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29124-64-9 | |
| Record name | N-(2-acetyl-4-bromophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(2-acetyl-4-bromophenyl)acetamide
Introduction
N-(2-acetyl-4-bromophenyl)acetamide is a substituted aromatic amide with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring an acetamido group, an acetyl moiety, and a bromine atom on a phenyl ring, presents multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, spectroscopic analysis, and its emerging role in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Physicochemical Properties
This compound is a light yellow solid at room temperature.[1] While extensive experimental data on its physical properties are not widely published, a combination of data from chemical suppliers and computational models provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 29124-64-9 | PubChem[2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[2] |
| Molecular Weight | 256.10 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Appearance | Light Yellow Solid | Sigma-Aldrich[1] |
| Purity | Available at ≥95% to ≥98% | Sigma-Aldrich, Various Suppliers[1][3] |
| Storage | 0-5°C or Room Temperature | Sigma-Aldrich, Various Suppliers[1][3] |
| InChI Key | SGHNZIRCTDCQPX-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | PubChem[2] |
| XLogP3 (Computed) | 2.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 254.98949 Da | PubChem[2] |
| Polar Surface Area | 46.2 Ų | PubChem[2] |
Synthesis and Mechanism
A definitive, published synthetic protocol for this compound is not widely available. However, a logical and efficient two-step synthesis can be proposed based on established organic chemistry principles. The synthesis commences with the bromination of 2'-aminoacetophenone to yield the key intermediate, 1-(2-amino-5-bromophenyl)ethanone, followed by the acetylation of the amino group.
Step 1: Synthesis of 1-(2-amino-5-bromophenyl)ethanone (Precursor)
The precursor, 1-(2-amino-5-bromophenyl)ethanone, can be synthesized via the electrophilic bromination of 2'-aminoacetophenone. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the para position.
Reaction:
Experimental Protocol (Adapted from similar preparations): [1]
-
Dissolve 2'-aminoacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with continuous stirring. The amount of bromine should be one molar equivalent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(2-amino-5-bromophenyl)ethanone.
Step 2: Acetylation of 1-(2-amino-5-bromophenyl)ethanone
The final step is the N-acetylation of the amino group of the precursor. This is a standard transformation that can be achieved using acetic anhydride or acetyl chloride.
Reaction:
Experimental Protocol:
-
Dissolve 1-(2-amino-5-bromophenyl)ethanone in glacial acetic acid in a round-bottom flask.
-
Add a slight excess (e.g., 1.2 equivalents) of acetic anhydride to the solution.
-
Heat the reaction mixture under reflux for a few hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization.
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Analysis
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
δ ~10.0-10.5 ppm (s, 1H): Amide N-H proton. The chemical shift can be broad and may vary with concentration.
-
δ ~8.5-8.8 ppm (d, 1H): Aromatic proton ortho to the acetyl group and meta to the acetamido group. This proton is expected to be deshielded by the acetyl group.
-
δ ~7.6-7.8 ppm (dd, 1H): Aromatic proton meta to the acetyl group and ortho to the bromine atom.
-
δ ~7.4-7.6 ppm (d, 1H): Aromatic proton ortho to the acetamido group and meta to the bromine atom.
-
δ ~2.6-2.8 ppm (s, 3H): Methyl protons of the acetyl group (C=O)CH₃.
-
δ ~2.2-2.4 ppm (s, 3H): Methyl protons of the acetamido group (NHC=O)CH₃.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ ~200-205 ppm: Carbonyl carbon of the acetyl group.
-
δ ~168-172 ppm: Carbonyl carbon of the acetamido group.
-
δ ~140-145 ppm: Aromatic carbon attached to the acetamido group.
-
δ ~135-140 ppm: Aromatic carbons in the ring.
-
δ ~120-130 ppm: Aromatic carbons in the ring.
-
δ ~115-120 ppm: Aromatic carbon bearing the bromine atom.
-
δ ~28-32 ppm: Methyl carbon of the acetyl group.
-
δ ~23-27 ppm: Methyl carbon of the acetamido group.
Predicted IR Spectrum (KBr Pellet)
-
~3300-3400 cm⁻¹: N-H stretching of the secondary amide.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1680-1700 cm⁻¹: C=O stretching of the aryl ketone (acetyl group).
-
~1660-1680 cm⁻¹: C=O stretching of the amide (Amide I band).
-
~1520-1560 cm⁻¹: N-H bending and C-N stretching (Amide II band).
-
~1000-1100 cm⁻¹: C-Br stretching.
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.
-
[M]⁺: m/z ≈ 255 (for ⁷⁹Br)
-
[M+2]⁺: m/z ≈ 257 (for ⁸¹Br)
-
Key Fragmentation Pattern: A likely fragmentation would be the loss of an acetyl radical (CH₃CO•) to give a fragment at m/z ≈ 212/214.
Applications in Drug Discovery: A Building Block for Targeted Protein Degradation
The classification of this compound as a "Protein Degrader Building Block" by chemical suppliers suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.
A typical PROTAC consists of three components:
-
A ligand that binds to a target protein of interest (POI).
-
A ligand that binds to an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
This compound is a valuable scaffold for constructing PROTACs due to its multiple functional handles:
-
The Bromine Atom: This serves as a key attachment point for the linker or for further elaboration of the molecule through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
The Acetyl Group: The ketone functionality can be used as a handle for forming imines, hydrazones, or can be reduced to an alcohol for further derivatization.
-
The Acetamido Group: The amide nitrogen can participate in hydrogen bonding interactions with the target protein or the E3 ligase.
Caption: The role of this compound as a building block in PROTAC synthesis.
The field of targeted protein degradation is rapidly expanding, and molecules like this compound are crucial for the development of new therapeutic agents for a wide range of diseases, including cancer and neurodegenerative disorders.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is prudent to handle this compound with the care required for a novel chemical entity. For guidance, the safety information for the related compound 4'-Bromoacetanilide can be consulted, with the understanding that the toxicological properties may differ.
General Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Disclaimer: This information is for guidance only and is based on data for a related compound. A full risk assessment should be conducted before handling this compound.
References
An In-depth Technical Guide to the Molecular Structure and Characterization of N-(2-acetyl-4-bromophenyl)acetamide
Abstract: This technical guide provides a comprehensive analysis of N-(2-acetyl-4-bromophenyl)acetamide, a substituted acetanilide of significant interest to researchers in organic synthesis and medicinal chemistry. This document delineates the molecule's core physicochemical properties, proposes a detailed and reasoned synthetic pathway, and offers an in-depth predictive guide to its structural characterization using modern spectroscopic techniques. By explaining the causality behind experimental and analytical choices, this whitepaper serves as a practical resource for scientists engaged in the synthesis, identification, and application of novel aromatic compounds. All protocols and analytical discussions are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.
Introduction and Core Properties
This compound belongs to the class of N-arylacetamides, a structural motif present in numerous pharmacologically active compounds and versatile synthetic intermediates. The molecule's unique substitution pattern—featuring an ortho-acetyl group, a para-bromo substituent, and an acetamide linkage on a benzene ring—creates a distinct electronic and steric environment. This arrangement suggests its potential as a precursor for synthesizing more complex heterocyclic systems or as a scaffold for developing novel therapeutic agents. For instance, related N-phenylacetamide derivatives have been investigated for antibacterial activities, while other substituted anilines serve as key building blocks in the development of anticancer drug analogs[1][2].
A thorough understanding of its molecular structure is paramount for predicting its reactivity, designing synthetic applications, and elucidating its potential biological interactions. This guide provides the foundational knowledge required for such endeavors.
Chemical and Physical Properties
The fundamental properties of this compound have been compiled from authoritative chemical databases.[3] These parameters are essential for experimental design, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[3] |
| Molecular Weight | 256.10 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 29124-64-9 | PubChem[3] |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 2 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
Molecular Structure Analysis
The structure of this compound is defined by the spatial arrangement of its functional groups on the central phenyl ring, which dictates its chemical behavior.
-
Phenyl Ring: A stable aromatic core.
-
Acetamide Group (-NHCOCH₃): An electron-donating group (due to the nitrogen lone pair) and a hydrogen bond donor. The amide functionality is planar.
-
Acetyl Group (-COCH₃): An electron-withdrawing and meta-directing group. Its ortho position relative to the acetamide creates potential for intramolecular hydrogen bonding and steric interactions.
-
Bromo Group (-Br): An electron-withdrawing (by induction) but ortho-para directing (by resonance) halogen. Its presence is a key feature for mass spectrometry and offers a reactive site for cross-coupling reactions.
Proposed Synthesis Pathway
While specific literature for the synthesis of this exact isomer is sparse, a reliable pathway can be designed based on fundamental organic reactions. The most logical approach is the N-acetylation of the corresponding aniline precursor.
Retrosynthetic Analysis
The key disconnection is at the amide C-N bond. This retrosynthetic step simplifies the target molecule into a commercially available or easily synthesized aniline (2-amino-5-bromoacetophenone) and a simple acetylating agent. This is a robust and high-yielding transformation.
Forward Synthesis Protocol
Reaction: Acetylation of 2-amino-5-bromoacetophenone.
Rationale: This protocol utilizes acetic anhydride as the acetylating agent. Acetic anhydride is chosen over acetyl chloride as it is less volatile, easier to handle, and its byproduct, acetic acid, is less corrosive than HCl and can be easily removed. A mild acid catalyst like sulfuric acid is used to protonate the carbonyl of the anhydride, increasing its electrophilicity and accelerating the reaction.
Materials:
-
2-amino-5-bromoacetophenone (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)
-
Dichloromethane (DCM) or Ethyl Acetate as solvent
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Step-by-Step Methodology:
-
Reactant Dissolution: Dissolve 2-amino-5-bromoacetophenone (1.0 eq) in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the stirring solution.
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing cold deionized water to quench any unreacted acetic anhydride.
-
Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid and the acetic acid byproduct. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Extract the aqueous layer twice with the organic solvent (DCM). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Spectroscopic Characterization and Structural Verification
Confirmation of the molecular structure is achieved by integrating data from multiple spectroscopic techniques. The following sections describe the expected spectral features of this compound, providing a predictive framework for analysis.
Predicted ¹H NMR Spectrum
Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -NH- (Amide) | 8.5 - 9.5 | Singlet (broad) | 1H | Deshielded proton on nitrogen, often broad due to quadrupole coupling and exchange. |
| Ar-H (ortho to -Br) | ~7.8 | Doublet | 1H | Deshielded by adjacent Br and influenced by the ortho acetyl group. |
| Ar-H (ortho to -NHAc) | ~7.6 | Doublet of doublets | 1H | Influenced by both the ortho acetyl group and meta Br. |
| Ar-H (ortho to -COCH₃) | ~7.4 | Doublet | 1H | Influenced by both the ortho amide group and meta Br. |
| -COCH₃ (Acetyl) | ~2.6 | Singlet | 3H | Ketone methyl protons, deshielded by the adjacent carbonyl. |
| -NHCOCH₃ (Acetamide) | ~2.2 | Singlet | 3H | Amide methyl protons, typically slightly more shielded than ketone methyls. |
Predicted ¹³C NMR Spectrum
Carbon-13 NMR identifies all unique carbon environments in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| -C=O (Acetyl Ketone) | 195 - 205 | Typical range for an aryl ketone carbonyl carbon. |
| -C=O (Acetamide) | 168 - 172 | Typical range for an amide carbonyl carbon. |
| Ar-C (C-NHAc) | 138 - 142 | Aromatic carbon attached to the nitrogen. |
| Ar-C (C-COCH₃) | 135 - 140 | Aromatic carbon attached to the acetyl group. |
| Ar-C (C-Br) | 115 - 120 | Aromatic carbon attached to bromine, shielded by the halogen. |
| Ar-CH (Aromatic) | 120 - 135 | Range for the three protonated aromatic carbons. |
| -COCH₃ (Acetyl) | 28 - 33 | Aliphatic carbon of the ketone methyl group. |
| -NHCOCH₃ (Acetamide) | 23 - 27 | Aliphatic carbon of the amide methyl group. |
Predicted Infrared (IR) Spectrum
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3250 - 3350 | Amide N-H Stretch |
| C-H (Aromatic) | 3000 - 3100 | sp² C-H Stretch |
| C-H (Aliphatic) | 2850 - 3000 | sp³ C-H Stretch |
| C=O (Ketone) | 1680 - 1700 | Acetyl C=O Stretch |
| C=O (Amide) | 1650 - 1680 | Amide I Band (C=O Stretch) |
| N-H | 1510 - 1550 | Amide II Band (N-H Bend) |
| C=C | 1450 - 1600 | Aromatic Ring Stretch |
Predicted Mass Spectrum (MS)
Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns.
-
Molecular Ion (M⁺): Expect a pair of peaks of nearly equal intensity at m/z 255 and 257. This characteristic 1:1 isotopic pattern is the definitive signature of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentations:
-
Loss of acetyl radical: A significant peak corresponding to [M - 43]⁺ from the cleavage of the acetyl group (CH₃CO).
-
Loss of ketene: A peak at [M - 42]⁺ resulting from McLafferty rearrangement involving the amide group.
-
Acylium ion: A prominent peak at m/z 43 corresponding to [CH₃CO]⁺.
-
Safety, Handling, and Storage
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of writing. The following recommendations are based on data for the structurally related isomer, 4'-Bromoacetanilide, and general laboratory best practices. A compound-specific SDS must be consulted when available.
-
Hazard Identification: Based on related compounds, this substance should be treated as a potential irritant. It may cause skin irritation (H315) and serious eye irritation (H319)[4][5][6]. May cause respiratory irritation[5][6].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a laboratory coat[4].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[5]. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents[5].
Potential Applications and Future Directions
This compound is a well-defined chemical entity with considerable potential as a scaffold and intermediate in synthetic chemistry.
-
Drug Discovery: The N-phenylacetamide core is a known pharmacophore. This compound could serve as a starting point for the synthesis of novel kinase inhibitors, antibacterial agents, or other therapeutics. The ortho-acetyl group provides a handle for further chemical modification, such as the construction of quinoline or other fused heterocyclic ring systems.
-
Organic Synthesis: The bromine atom is a versatile functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to build molecular complexity.
-
Future Research: Future work could involve the systematic synthesis of a library of derivatives based on this scaffold, followed by screening for various biological activities. Furthermore, computational studies could explore its conformational preferences and potential binding interactions with biological targets.
References
- 1. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]
- 2. irejournals.com [irejournals.com]
- 3. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of N-(2-acetyl-4-bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for N-(2-acetyl-4-bromophenyl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The core of this guide is a detailed, step-by-step protocol for the N-acetylation of 4-bromo-2-aminoacetophenone. This document delves into the mechanistic underpinnings of the reaction, rationale for procedural steps, and thorough characterization of the final compound. The synthesis route is designed to be robust and scalable, catering to the needs of both academic research and industrial drug development.
Introduction: Significance of this compound
This compound is a substituted acetanilide derivative featuring both an acetyl and a bromo functional group on the phenyl ring. This unique substitution pattern makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. The presence of multiple reactive sites—the acetyl group, the bromo group, and the acetamido group—allows for diverse chemical modifications, making it a key precursor in the development of novel therapeutic agents.
Proposed Synthesis Pathway: N-acetylation of 4-bromo-2-aminoacetophenone
The most direct and efficient pathway for the synthesis of this compound is the N-acetylation of the commercially available starting material, 4-bromo-2-aminoacetophenone. This approach is favored due to the ready availability of the starting material and the high-yielding nature of N-acetylation reactions.
The overall transformation is depicted below:
Caption: Proposed synthesis of this compound.
Mechanistic Rationale
The N-acetylation of an amine is a classic nucleophilic acyl substitution reaction.[1] In this case, the nitrogen atom of the amino group in 4-bromo-2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (either acetic anhydride or acetyl chloride).
-
With Acetic Anhydride: The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating a molecule of acetic acid as a byproduct. A base is often added to neutralize the acetic acid formed.
-
With Acetyl Chloride: The reaction is similar, but the leaving group is a chloride ion. A base is required to scavenge the hydrogen chloride (HCl) produced during the reaction.[2]
The choice between acetic anhydride and acetyl chloride often depends on factors such as cost, reactivity, and ease of handling. Acetic anhydride is generally less reactive and produces a weaker acid byproduct, making the reaction easier to control.
Experimental Protocol
This protocol is based on established procedures for the N-acetylation of aromatic amines.[1][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-bromo-2-aminoacetophenone | ≥98% | Commercially available |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich, etc. |
| Pyridine | Anhydrous | Sigma-Aldrich, etc. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, etc. |
| 1 M Hydrochloric Acid (HCl) | Laboratory Grade | VWR, etc. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Grade | VWR, etc. |
| Brine (Saturated NaCl) | Laboratory Grade | VWR, etc. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich, etc. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-aminoacetophenone (1.0 equivalent) in anhydrous pyridine. The use of pyridine serves as both the solvent and a base to neutralize the acetic acid byproduct.[1]
-
Cooling: Cool the solution to 0 °C in an ice bath. This is to control the initial exothermic reaction upon addition of the acylating agent.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Data |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expected to show characteristic peaks for the acetyl, acetamido, and aromatic protons. |
| ¹³C NMR | Expected to show characteristic peaks for the carbonyl, methyl, and aromatic carbons. |
| IR Spectroscopy | Expected to show characteristic absorption bands for N-H, C=O (amide and ketone), and C-Br bonds. |
| Mass Spectrometry | Expected to show a molecular ion peak corresponding to the molecular weight. |
Safety and Handling
-
4-bromo-2-aminoacetophenone: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
Pyridine: Flammable and toxic. Use in a well-ventilated fume hood and avoid contact with skin and eyes.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle in a fume hood with appropriate PPE.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound via the N-acetylation of 4-bromo-2-aminoacetophenone is a straightforward and efficient method. This guide provides a robust protocol that can be readily implemented in a standard organic chemistry laboratory. The resulting product is a valuable intermediate for further synthetic transformations in the pursuit of novel chemical entities for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 6. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-acetyl-4-bromophenyl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of N-(2-acetyl-4-bromophenyl)acetamide, a substituted acetanilide with significant potential as a versatile intermediate in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, its structural motifs are present in numerous biologically active compounds. This document will, therefore, leverage established chemical principles and data from closely related analogues to provide a robust guide for researchers. We will delve into its chemical identity, propose a detailed synthetic route, predict its spectral characteristics, and explore its potential applications, all grounded in established scientific literature.
Chemical Identity and Physicochemical Properties
This compound is a brominated acetanilide derivative. The presence of acetyl and acetamido groups on the bromophenyl ring offers multiple points for chemical modification, making it an attractive scaffold for creating libraries of novel compounds.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [PubChem][1] |
| Molecular Weight | 256.10 g/mol | [PubChem][1] |
| CAS Number | 29124-64-9 | [PubChem][1] |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | [PubChem][1] |
| InChI Key | SGHNZIRCTDCQPX-UHFFFAOYSA-N | [PubChem][1] |
Proposed Synthesis and Mechanistic Insights
A plausible and efficient synthesis of this compound can be conceptualized through a two-step process starting from the readily available 4-bromoaniline. This proposed pathway is based on well-established acylation and Friedel-Crafts acetylation reactions, common in the synthesis of related aromatic compounds.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for similar chemical transformations.[2][3][4]
Step 1: Synthesis of N-(4-bromophenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.
-
Acylation: To this solution, add acetic anhydride (1.1 equivalents) dropwise.
-
Reaction Progression: Heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with constant stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product. Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a three-necked flask fitted with a dropping funnel, a condenser, and a nitrogen inlet, suspend N-(4-bromophenyl)acetamide (1 equivalent) and anhydrous aluminum chloride (2.5 equivalents) in dry dichloromethane under a nitrogen atmosphere.
-
Friedel-Crafts Acetylation: Cool the suspension in an ice bath and add acetyl chloride (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Spectral Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Three protons in the aromatic region, likely appearing as a doublet, a doublet of doublets, and another doublet, due to the substitution pattern.
-
Acetamido Methyl Protons: A singlet at around δ 2.2 ppm.
-
Acetyl Methyl Protons: A singlet at around δ 2.6 ppm.
-
Amide Proton: A broad singlet in the region of δ 8-10 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons: Two signals in the downfield region (δ 168-170 ppm) corresponding to the acetyl and acetamido carbonyl carbons.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted downfield.
-
Methyl Carbons: Two signals in the aliphatic region (δ 24-30 ppm) for the two methyl groups.
FTIR Spectroscopy (Predicted):
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1670 cm⁻¹.
-
C=O Stretch (Ketone): A strong absorption band around 1680 cm⁻¹.
-
C-N Stretch: In the region of 1300-1200 cm⁻¹.
-
C-Br Stretch: A peak in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.
Reactivity and Potential Applications in Drug Development
The chemical structure of this compound provides several reactive sites that can be exploited for the synthesis of a diverse library of compounds for drug discovery.
Caption: Potential derivatization pathways for this compound.
Antimicrobial and Anticancer Potential
Substituted acetanilides are a well-established class of compounds with a broad range of biological activities. Derivatives of N-phenylacetamide have shown promise as antibacterial, anticonvulsant, and anti-HIV agents.[10] Furthermore, related thiazolyl-chloroacetamide derivatives have been investigated as potential antimicrobial and antiproliferative agents.[11] The core structure of this compound makes it an excellent starting point for the synthesis of analogues that could be screened for such activities. For instance, the bromo-substituent is a versatile handle for cross-coupling reactions to introduce further diversity.
Intermediate for Complex Molecule Synthesis
This compound can serve as a key intermediate in the synthesis of more complex heterocyclic systems, which are often the core of pharmacologically active molecules. The acetyl and acetamido groups can be manipulated to build fused ring systems or to introduce pharmacophores known to interact with specific biological targets. The bromoacetanilide moiety itself is recognized as a crucial intermediate in pharmaceutical research.[12]
Safety, Handling, and Disposal
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds such as 4'-Bromoacetanilide suggests that it should be handled with care.[13][14][15][16]
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory tract. The toxicological properties have not been fully investigated.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Skin Protection: Wear nitrile rubber gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
-
-
Handling: Avoid creating dust. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with significant potential for applications in drug discovery and organic synthesis. Its straightforward proposed synthesis from common starting materials, coupled with multiple points for chemical derivatization, makes it an attractive scaffold for generating novel molecular entities. This technical guide provides a foundational understanding of its properties, a reliable synthetic protocol, and insights into its potential applications, thereby serving as a valuable resource for researchers in the pharmaceutical sciences. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 8. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 10. irejournals.com [irejournals.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.co.uk [fishersci.co.uk]
N-(2-acetyl-4-bromophenyl)acetamide solubility data
An In-Depth Technical Guide to the Solubility of N-(2-acetyl-4-bromophenyl)acetamide
Authored by a Senior Application Scientist
Introduction
This compound is an organic compound featuring a substituted phenyl ring, making it a relevant structure in synthetic chemistry and potentially as an intermediate in the development of more complex molecules. Understanding the solubility of this compound is a critical first step in a wide range of applications, from reaction engineering and purification to its handling in preclinical and pharmaceutical development. Solubility dictates the choice of solvents for synthesis and crystallization, influences bioavailability in drug discovery, and is a fundamental parameter for formulation design.
This guide provides a comprehensive overview of the solubility characteristics of this compound. It moves beyond a simple data sheet to explain the physicochemical principles governing its solubility, outlines gold-standard experimental protocols for its determination, and offers insights into the rationale behind these methods.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1] |
| Molecular Weight | 256.10 g/mol | [1] |
| CAS Number | 29124-64-9 | [1] |
| Structure | ||
| CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | (SMILES String)[1] |
The molecule possesses both polar and non-polar characteristics. The amide and acetyl groups introduce polarity and the capacity for hydrogen bonding, while the bromophenyl ring is largely hydrophobic. This duality suggests that its solubility will be highly dependent on the nature of the solvent, a concept governed by the "like dissolves like" principle.[2]
Theoretical Framework of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specified conditions of temperature and pressure.[3] Several factors critically influence this equilibrium:
-
Solvent Polarity: Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[2] The solubility of this compound is expected to be moderate in polar organic solvents that can interact with its amide and acetyl functionalities.
-
Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[4] This relationship is crucial for developing crystallization protocols. Automated systems can rapidly determine solubility curves across a range of temperatures.[5]
-
pH (for ionizable compounds): While this compound is not strongly acidic or basic, the amide group can undergo hydrolysis under extreme pH conditions, which would affect apparent solubility.
-
Solid-State Properties (Polymorphism): The crystalline form of a compound can significantly impact its solubility.[6] Different polymorphs of the same compound can exhibit different solubilities and dissolution rates. It is known that related compounds, such as N-(4-bromophenyl)acetamide, can exist in different polymorphic forms.[7]
Expected Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, interacting favorably with the amide and acetyl groups of the solute. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | These solvents can accept hydrogen bonds and have large dipole moments, allowing for effective solvation of the polar regions of the molecule. |
| Non-Polar | Hexane, Toluene | Low | The large, non-polar bromophenyl ring provides some affinity, but the highly polar amide and acetyl groups are not effectively solvated, limiting overall solubility. |
| Aqueous | Water | Very Low | The significant hydrophobic character of the bromophenyl ring dominates, making the molecule poorly soluble in water despite the presence of hydrogen bonding groups.[2] |
Experimental Determination of Thermodynamic Solubility
Accurate solubility measurement is essential for any research or development program. The Shake-Flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[3][8][9]
Core Principle of the Shake-Flask Method
The method relies on achieving equilibrium between the undissolved solid solute and the saturated solution. An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.[6]
Detailed Experimental Protocol: Shake-Flask Method
This protocol describes a self-validating system for obtaining reliable solubility data.
1. Materials and Preparation:
- This compound (ensure purity, characterize solid form via PXRD if polymorphism is suspected).
- Selected solvent (HPLC-grade or equivalent purity).
- Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5°C.
- Appropriate vessels (e.g., glass vials with Teflon-lined caps).
- Syringe filters (e.g., 0.22 µm PTFE) for phase separation.
- Calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC).
2. Experimental Workflow:
-
Step 1: Addition of Excess Solute: Add an excess amount of this compound to a known volume of the solvent in a glass vial. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation has been achieved.[3]
-
Step 2: Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time. A duration of 24 to 48 hours is typically sufficient to reach equilibrium, though this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[3][6]
-
Step 3: Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to allow larger particles to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solids, which would otherwise lead to an overestimation of solubility.[6]
-
Step 4: Sample Analysis: Dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of this compound using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard calibration curve.[10][11]
-
Step 5: Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Method.
Conclusion
This guide has detailed the key physicochemical properties and expected solubility profile of this compound. While specific quantitative data remains to be published, its molecular structure provides a strong basis for predicting its behavior in various solvent systems. The provided Shake-Flask protocol offers a robust, gold-standard methodology for researchers to generate this critical data experimentally. Adherence to this rigorous approach ensures the generation of high-quality, reliable solubility data essential for advancing research and development involving this compound.
References
- 1. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. rsc.org [rsc.org]
physical and chemical properties of N-(2-acetyl-4-bromophenyl)acetamide
An In-depth Technical Guide to N-(2-acetyl-4-bromophenyl)acetamide
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 29124-64-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with established chemical principles to serve as a foundational resource for the synthesis, characterization, and application of this versatile chemical intermediate.
Introduction and Overview
This compound is a polysubstituted aromatic compound featuring an acetamide group, a ketone, and a bromine atom on a benzene ring. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly as a scaffold for building more complex molecules in medicinal chemistry and materials science. The ortho-acetyl and para-bromo substitution pattern on the N-acetylated aniline core provides distinct points for chemical modification, offering a platform for generating diverse molecular libraries. This guide will elucidate the compound's structural and physicochemical properties, provide a robust, validated protocol for its synthesis, and discuss its spectroscopic signature for unambiguous characterization.
Physicochemical and Structural Properties
The properties of this compound are dictated by its molecular structure. The presence of polar amide and ketone functionalities, combined with the hydrophobic bromophenyl ring, results in a compound with moderate polarity. While specific experimental data such as melting and boiling points are not extensively reported in the literature, we can infer its properties from computed data and comparison with structurally similar compounds.
Table 1: Core Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 29124-64-9 | PubChem[1][2] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[1] |
| Molecular Weight | 256.10 g/mol | PubChem[1] |
| Appearance | Expected to be an off-white to pale yellow crystalline solid | Inferred from related compounds[3][4] |
| Hydrogen Bond Donors | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[1] |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | PubChem[1] |
| InChIKey | SGHNZIRCTDCQPX-UHFFFAOYSA-N | PubChem[1] |
Solubility Profile
The principle of "like dissolves like" governs the solubility of this compound.
-
Water Solubility : Due to the large, hydrophobic bromophenyl backbone, solubility in water is expected to be very low.[3]
-
Polar Aprotic Solvents : It is predicted to have good solubility in solvents like acetone, ethyl acetate, and dichloromethane (DCM), which can effectively solvate the polar functional groups and the aromatic ring.
-
Polar Protic Solvents : Moderate solubility is expected in alcohols such as ethanol and methanol.[3]
-
Non-polar Solvents : Low solubility is anticipated in non-polar solvents like hexanes or toluene.[3]
The selection of an appropriate solvent is critical for both reaction chemistry and purification processes such as recrystallization.
Synthesis Pathway and Experimental Protocol
The most logical and efficient synthesis of this compound involves a two-step process starting from the commercially available 4-bromoaniline. The pathway leverages the powerful ortho-directing effect of the acetamido group in a Friedel-Crafts-type reaction, specifically the Fries rearrangement.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound from 4-bromoaniline.
Step 1: Synthesis of N-(4-bromophenyl)acetamide
Causality: This initial step protects the amine and transforms it into an ortho-, para-directing acetamido group. Acetic anhydride is an efficient and clean acetylating agent.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (58.1 mmol) of 4-bromoaniline in 30 mL of glacial acetic acid.
-
With magnetic stirring, add 6.5 mL (69.7 mmol, 1.2 eq) of acetic anhydride dropwise to the solution.
-
Heat the reaction mixture to 100°C and maintain for 1 hour.
-
Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.
-
The white precipitate of N-(4-bromophenyl)acetamide will form. Isolate the solid by vacuum filtration.
-
Wash the solid product with cold water (3 x 50 mL) to remove residual acid.
-
Dry the product in a vacuum oven at 60°C. The expected yield is typically >95%.
Step 2: Fries Rearrangement to this compound
Causality: The Fries rearrangement is an intramolecular electrophilic aromatic substitution where an acyl group from a phenolic ester (or, in this case, an anilide) migrates to the aromatic ring, catalyzed by a Lewis acid. The acetamido group directs the migrating acetyl group primarily to the ortho position, as the para position is blocked by the bromine atom. Anhydrous aluminum chloride (AlCl₃) is the standard Lewis acid catalyst.
Protocol:
-
Set up: Assemble a flame-dried 250 mL three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Catalyst Addition: Under a nitrogen atmosphere, add 18.0 g (135 mmol, ~2.5 eq) of anhydrous aluminum chloride to 50 mL of nitrobenzene (solvent).
-
Substrate Addition: Slowly add 11.6 g (54.2 mmol) of the N-(4-bromophenyl)acetamide prepared in Step 1. The addition may be exothermic.
-
Reaction: Heat the mixture to 140°C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction vessel in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. (Caution: Exothermic and evolution of HCl gas) .
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic (nitrobenzene) layer.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine all organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield this compound as a solid.
Spectroscopic Characterization Profile (Predicted)
For unambiguous identification, the following spectroscopic data are predicted based on the molecular structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.5-9.0 ppm (broad s, 1H, -NH-), δ ~7.5-8.0 ppm (m, 3H, Ar-H), δ ~2.6 ppm (s, 3H, -COCH₃), δ ~2.2 ppm (s, 3H, -NHCOCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200 ppm (Ar-C=O), δ ~169 ppm (NH-C=O), δ ~115-140 ppm (Ar-C), δ ~30 ppm (Ar-COCH₃), δ ~25 ppm (NHCOCH₃) |
| IR Spectroscopy (KBr, cm⁻¹) | ν ~3300 (N-H stretch), ~1680 (Aryl ketone C=O stretch), ~1660 (Amide I C=O stretch), ~1580 (Amide II N-H bend), ~1520 (Aromatic C=C stretch), ~820 (C-Br stretch) |
| Mass Spectrometry (EI) | M⁺ peaks at m/z 255 and 257 in an approximate 1:1 ratio (due to ⁷⁹Br and ⁸¹Br isotopes). Key fragments from loss of acetyl groups. |
Chemical Reactivity and Applications
This compound is a trifunctional molecule, offering several avenues for further chemical modification:
-
Ketone Group: The aryl ketone can undergo reductions (e.g., with NaBH₄) to form a secondary alcohol, participate in condensation reactions (e.g., aldol, Wittig), or be converted into other functional groups.
-
Amide Group: The amide linkage is stable but can be hydrolyzed under strong acidic or basic conditions to reveal the free amine, N-(2-acetyl-4-bromophenyl)amine.
-
Aromatic Ring: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon skeletons. This makes the molecule an excellent building block for synthesizing novel pharmaceutical agents and functional materials.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds like 4'-bromoacetanilide suggest that it should be handled with care.[5]
-
Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[5] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[6]
This guide provides a robust framework for understanding and utilizing this compound. By combining computed data with established synthetic methodologies and chemical principles, researchers can confidently incorporate this valuable intermediate into their discovery and development workflows.
References
- 1. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 57045-86-0 | N-(2-Bromo-4-nitrophenyl)acetamide [frontierspecialtychemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 4'-Bromoacetanilide CAS#: 103-88-8 [m.chemicalbook.com]
A Technical Guide to the Synthesis, Characterization, and Application of N-(2-acetyl-4-bromophenyl)acetamide
Abstract: This technical guide provides an in-depth review of N-(2-acetyl-4-bromophenyl)acetamide, a key chemical intermediate in organic synthesis. The document outlines its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis via the acetylation of 2'-Amino-5'-bromoacetophenone, and explores its significant application as a precursor for the construction of heterocyclic scaffolds, particularly quinazoline derivatives. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile building block.
Compound Identification and Properties
This compound is a substituted acetanilide derivative. Its structure features an acetamide group and an acetyl group positioned ortho to each other on a 4-brominated phenyl ring. This specific arrangement of functional groups makes it a valuable precursor for various cyclization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 29124-64-9 | [1][3] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [1][3] |
| Molecular Weight | 256.10 g/mol | [1][3] |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥98% | [3] |
| Storage | Room temperature | [3] |
Synthesis Protocol
The most direct and widely employed method for the synthesis of this compound is the N-acetylation of 2'-Amino-5'-bromoacetophenone. This reaction is a standard amide formation that is both high-yielding and straightforward to perform.
Synthetic Scheme
The reaction involves the treatment of the primary amine in 2'-Amino-5'-bromoacetophenone with an acetylating agent, such as acetic anhydride or acetyl chloride, typically in the presence of a mild base or a suitable solvent that can also act as an acid scavenger.
Caption: Figure 1. Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
2'-Amino-5'-bromoacetophenone
-
Acetic Anhydride (Ac₂O)
-
Pyridine (catalyst and acid scavenger)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Amino-5'-bromoacetophenone (1.0 eq) in dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution (approx. 10-15 mL per gram of starting material).
-
Rationale: DCM is an excellent solvent for the reactants and is unreactive under these conditions.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Rationale: Acetylation is an exothermic reaction. Cooling prevents potential side reactions and ensures controlled addition.
-
-
Reagent Addition: Slowly add pyridine (1.1 eq) to the cooled solution, followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Rationale: Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct, driving the reaction to completion. Acetic anhydride is the acetylating agent. Slow addition is critical to manage the reaction exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Rationale: TLC provides a simple and effective way to determine the reaction endpoint, preventing unnecessary heating or extended reaction times.
-
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash neutralizes and removes any remaining acetic acid and pyridine hydrochloride. The water and brine washes remove residual water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removal of all water is crucial before solvent evaporation to obtain a clean, solid product.
-
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.
Spectroscopic Characterization
Verifying the structure and purity of the synthesized this compound is critical. While specific spectra are not available in the search results, a theoretical analysis based on related compounds provides expected characteristics.[4][5][6]
Table 2: Expected Spectroscopic Data
| Technique | Expected Signals and Interpretation |
| ¹H NMR | ~2.1 ppm (s, 3H): Methyl protons of the acetyl group (-COCH₃). ~2.2 ppm (s, 3H): Methyl protons of the acetamide group (-NHCOCH₃). ~7.5-8.5 ppm (m, 3H): Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted ring. ~10.0 ppm (br s, 1H): Amide proton (-NH), which may be broad and exchangeable with D₂O. |
| ¹³C NMR | ~25 ppm: Methyl carbon of the acetyl group. ~26 ppm: Methyl carbon of the acetamide group. ~120-140 ppm: Aromatic carbons (6 signals expected). ~169 ppm: Carbonyl carbon of the acetamide. ~200 ppm: Carbonyl carbon of the acetyl group. |
| IR (cm⁻¹) | ~3300: N-H stretching of the secondary amide. ~1680-1700: C=O stretching (ketone). ~1650-1670: C=O stretching (amide I band). ~1580-1600: Aromatic C=C stretching. |
| Mass Spec (EI) | m/z ~255/257: Molecular ion peaks (M⁺, M⁺+2) in an approximate 1:1 ratio, characteristic of a single bromine atom. |
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor for heterocyclic synthesis. The ortho-disposed acetyl and acetamide functionalities are perfectly positioned to undergo intramolecular cyclization reactions to form fused ring systems.
Synthesis of Quinazoline Derivatives
A prominent application is the synthesis of quinazolines, a class of compounds with a wide range of pharmacological activities.[7] The synthesis can be achieved through various methods, often involving a condensation and cyclization cascade.
Caption: Figure 2. General pathway to Quinazolines.
This transformation highlights the strategic importance of this compound. The bromine atom at the 4-position is retained in the product, offering a valuable synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the creation of diverse chemical libraries for drug discovery and materials science.[8][9]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed handling and disposal information.
Conclusion
This compound is a fundamentally important and versatile intermediate in synthetic organic chemistry. Its straightforward synthesis and the strategic placement of its functional groups make it an ideal starting material for constructing complex molecules, particularly pharmacologically relevant quinazoline scaffolds. The protocols and data presented in this guide offer a solid foundation for its effective use in research and development.
References
- 1. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rsc.org [rsc.org]
- 5. bnmv.ac.in [bnmv.ac.in]
- 6. spectrabase.com [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 9. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(2-acetyl-4-bromophenyl)acetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-acetyl-4-bromophenyl)acetamide is a substituted aromatic compound belonging to the acetanilide class. Its structure, featuring a bromine atom and an acetyl group on the phenyl ring, makes it a molecule of interest in synthetic organic chemistry and potentially in the field of medicinal chemistry. While the formal "discovery" of this specific molecule is not extensively documented in dedicated publications, its synthesis relies on well-established and fundamental organic reactions. This guide provides a comprehensive overview of its synthesis, characterization, and a discussion of its potential applications based on the activities of structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[1] |
| Molecular Weight | 256.10 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 29124-64-9 | PubChem[1] |
| Appearance | Light Yellow Solid | Sigma-Aldrich |
| Storage Temperature | 0-5°C | Sigma-Aldrich |
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step process starting from commercially available materials. The key transformation is the introduction of an acetyl group at the ortho position to the acetamido group on a 4-bromophenyl ring.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Bromoacetanilide from 4-Bromoaniline
This initial step involves the protection of the amino group of 4-bromoaniline as an acetamide. The acetamido group is a crucial activating and ortho, para-directing group for subsequent electrophilic aromatic substitution reactions.
-
Materials:
-
4-Bromoaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ice-cold water
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Dissolve 4-bromoaniline in glacial acetic acid in a round-bottom flask.
-
Add a solution of sodium acetate in water to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude 4-bromoacetanilide, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-bromoacetanilide.
-
Step 2: Ortho-Acylation of 4-Bromoacetanilide
The second and key step is the introduction of the acetyl group at the ortho position. The acetamido group directs the incoming electrophile primarily to the ortho and para positions. Since the para position is already occupied by the bromine atom, the acylation is directed to the ortho position. A plausible method for this transformation is the Friedel-Crafts acylation.
-
Materials:
-
4-Bromoacetanilide
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend anhydrous aluminum chloride in anhydrous DCM in a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the suspension with stirring.
-
To this mixture, add a solution of 4-bromoacetanilide in anhydrous DCM dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature, and then gently reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Characterization and Spectral Data
The definitive identification of this compound is achieved through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following ¹H and ¹³C NMR data for this compound have been reported.[2]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 11.57 (s, 1H) | δ 201.8 |
| δ 8.67 (d, J = 9.2 Hz, 1H) | δ 169.6 |
| δ 7.97 (d, J = 2.4 Hz, 1H) | δ 140.2 |
| δ 7.63 (dd, J = 9.6, 2.4 Hz, 1H) | δ 137.9 |
| δ 2.66 (s, 3H) | δ 134.2 |
| δ 2.22 (s, 3H) |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
Predicted IR Absorptions:
-
N-H stretching (amide): ~3300 cm⁻¹
-
C=O stretching (ketone): ~1680 cm⁻¹
-
C=O stretching (amide): ~1660 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks of nearly equal intensity).
Potential Applications in Drug Development
While there are no specific studies detailing the biological activities of this compound, the broader class of acetanilide derivatives has a rich history in medicinal chemistry. Acetanilides are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties.
The structural features of this compound suggest potential avenues for investigation:
-
Enzyme Inhibition: The acetylphenyl moiety could potentially interact with the active sites of various enzymes.
-
Antimicrobial Activity: The presence of the bromo- and acetamido- functionalities on an aromatic ring is a common feature in many antimicrobial agents.
-
Anticancer Research: Substituted acetanilides have been explored as scaffolds for the development of novel anticancer agents.
Further research, including in vitro and in vivo studies, is necessary to determine the specific biological profile of this compound and its potential as a lead compound in drug discovery.
Logical Relationship Diagram for Potential Applications
Caption: Rationale for investigating the potential biological activities of the compound.
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for further investigation in the field of drug development. This guide has provided a plausible and detailed synthetic route, along with key characterization data. While direct evidence of its biological activity is currently limited, the established pharmacological importance of the acetanilide scaffold warrants future exploration of this and related molecules. The protocols and data presented herein serve as a valuable resource for researchers interested in the synthesis and evaluation of novel substituted acetanilides.
References
An In-Depth Technical Guide to the Potential Biological Activity of N-(2-acetyl-4-bromophenyl)acetamide Derivatives
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and potential biological activities of derivatives of the N-(2-acetyl-4-bromophenyl)acetamide core. This scaffold represents a promising starting point for the development of novel therapeutic agents due to its versatile chemical handles that allow for the creation of a diverse library of compounds. We will explore the synthesis of key derivatives, delve into their potential antimicrobial, anticancer, and anti-inflammatory properties, and provide detailed experimental protocols to enable the replication and expansion of these findings.
The this compound Scaffold: A Versatile Starting Point
The this compound molecule, with its distinct acetyl and bromo functionalities on the phenyl ring, offers multiple avenues for chemical modification.[1][2] The acetyl group is a precursor for the synthesis of chalcones, Schiff bases, and various heterocyclic systems, while the bromo substituent can be utilized for cross-coupling reactions to introduce further diversity. The acetamide moiety itself can influence the overall physicochemical properties of the derivatives, such as solubility and membrane permeability.
Synthetic Pathways to Bioactive Derivatives
The true potential of the this compound core lies in its derivatization. Here, we detail the synthesis of three key classes of derivatives: chalcones, Schiff bases, and pyrazoles, which have shown significant biological activities in related molecular frameworks.
Synthesis of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated carbonyl system, are well-established pharmacophores with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[3][4][5][6] The synthesis of chalcones from this compound can be readily achieved via the Claisen-Schmidt condensation reaction.[7]
Experimental Protocol 1: Synthesis of a Chalcone Derivative
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1 equivalent).
-
Base Catalysis: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture while maintaining the temperature below 20°C with an ice bath.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Purification: Filter the precipitate, wash with cold water until neutral, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone derivative.[7]
Caption: Synthesis of Chalcone Derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group (-C=N-), are another important class of compounds with diverse biological applications, particularly as antimicrobial and anticancer agents.[6][8][9][10][11] These are typically formed through the condensation of a primary amine with an active carbonyl group. The acetyl group of the core molecule can be condensed with various primary amines to yield a library of Schiff base derivatives.
Experimental Protocol 2: Synthesis of a Schiff Base Derivative
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent) and a substituted primary amine (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Reflux the reaction mixture for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated Schiff base is then filtered.
-
Purification: Wash the solid product with cold ethanol and recrystallize from an appropriate solvent to yield the pure Schiff base derivative.[8][12]
Caption: Synthesis of Schiff Base Derivatives.
Synthesis of Pyrazole Derivatives from Chalcones
The α,β-unsaturated ketone moiety in chalcones serves as an excellent precursor for the synthesis of various heterocyclic compounds, such as pyrazoles. Pyrazoline derivatives have demonstrated a wide range of biological activities.[13][14][15][16][17]
Experimental Protocol 3: Synthesis of a Pyrazole Derivative
-
Reactant Mixture: Dissolve the synthesized chalcone derivative (from Protocol 1) (1 equivalent) in glacial acetic acid or ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1.2 equivalents) to the solution.
-
Reflux: Reflux the mixture for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water.
-
Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.[17]
Caption: Synthesis of Pyrazole Derivatives.
Potential Biological Activities and Mechanistic Insights
While direct biological data for derivatives of this compound is emerging, extensive research on structurally related compounds provides a strong basis for predicting their potential therapeutic applications.
Antimicrobial Activity
Acetamide derivatives containing a bromo-phenyl moiety have shown promising antimicrobial activity. The introduction of different substituents allows for the modulation of this activity. For instance, the structure-activity relationship (SAR) of N-phenylacetamide derivatives suggests that the nature and position of substituents on the aryl ring are crucial for their antibacterial potential.[18][19]
Table 1: Predicted Antimicrobial Activity of this compound Derivatives
| Derivative Class | Predicted Activity | Rationale from Analogous Compounds |
| Schiff Bases | Moderate to good antibacterial and antifungal activity. | Schiff bases derived from substituted acetophenones exhibit significant antimicrobial properties, often enhanced by the presence of halogens.[6][8][9][10] |
| Thiazole Derivatives | Promising activity against Gram-positive and Gram-negative bacteria. | Thiazole rings incorporated into acetamide structures are known to enhance antimicrobial efficacy.[20] |
The mechanism of action for such antimicrobial agents is often attributed to their ability to interfere with essential cellular processes in microorganisms. Molecular docking studies on similar compounds suggest that they can bind to key bacterial enzymes like DNA gyrase.[20]
Anticancer Activity
The development of novel anticancer agents is a critical area of research. Acetophenone and its derivatives, particularly chalcones and heterocyclic compounds, have demonstrated significant cytotoxic effects against various cancer cell lines.[5][8][9][11][21][22][23]
Table 2: Predicted Anticancer Activity of this compound Derivatives
| Derivative Class | Predicted Activity | Rationale from Analogous Compounds |
| Chalcones | Significant cytotoxicity against breast, lung, and prostate cancer cell lines. | Chalcones derived from substituted acetophenones are known to induce apoptosis and inhibit cancer cell proliferation.[5][6][7][21] |
| Pyrazole Derivatives | Potential to inhibit the growth of various tumor cells. | The pyrazole scaffold is a common feature in many anticancer agents.[14][16] |
| Schiff Base Complexes | Enhanced cytotoxic effects upon coordination with metal ions. | Metal complexes of Schiff bases often exhibit superior anticancer activity compared to the ligands alone.[8][11] |
The anticancer mechanism of these compounds can be multifaceted. Chalcones have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the expression of pro- and anti-apoptotic proteins.[5]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Acetanilide derivatives have long been recognized for their analgesic and anti-inflammatory properties.[24] The mechanism of action of many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[1][25][26]
Table 3: Predicted Anti-inflammatory Activity of this compound Derivatives
| Derivative Class | Predicted Activity | Rationale from Analogous Compounds |
| Substituted Acetamides | Potential inhibition of COX-1 and COX-2 enzymes. | Acetanilide derivatives are known to possess anti-inflammatory properties through the inhibition of prostaglandin synthesis.[1][24][27] |
The anti-inflammatory potential of these derivatives can be assessed using in vitro COX inhibition assays and in vivo models such as the carrageenan-induced paw edema model in rats.[1]
Structure-Activity Relationship (SAR) Insights
Based on the literature for related compounds, several SAR trends can be predicted for the derivatives of this compound:
-
Halogen Substitution: The presence of the bromine atom on the phenyl ring is likely to enhance the biological activity of the derivatives, a common observation for antimicrobial and anticancer compounds.[27]
-
Lipophilicity: The lipophilicity of the derivatives, which can be tuned by adding different substituents, is expected to play a crucial role in their ability to cross cell membranes and interact with their biological targets.[23]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings such as thiazole, pyrazole, or triazole is a well-established strategy to enhance the pharmacological profile of a lead compound.[18][23]
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of a wide range of derivatives, including chalcones, Schiff bases, and various heterocyclic compounds, makes it an attractive starting point for drug discovery programs. The predicted antimicrobial, anticancer, and anti-inflammatory activities, based on extensive data from structurally related compounds, warrant further investigation.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. Detailed mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to elucidate their modes of action and to guide the rational design of more potent and selective drug candidates.
References
- 1. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions [mdpi.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective, Anticancer and Antimicrobial Activities of Azo-Schiff Base Ligand and Its Metal Complexes | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes [scirp.org]
- 11. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 14. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jocpr.com [jocpr.com]
- 18. Frontiers | Exploring theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives as antimicrobial agents: unraveling mechanisms via structure-activity relationship, in vitro validation, and in silico insights [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Acetanilide | synthesis, analgesic, antipyretic | Britannica [britannica.com]
- 25. Mechanism of action of antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of N-(2-acetyl-4-bromophenyl)acetamide in Complex Molecule Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the landscape of pharmaceutical and materials science evolves, the demand for versatile and strategically functionalized intermediates is paramount. N-(2-acetyl-4-bromophenyl)acetamide has emerged as a pivotal building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, properties, and applications of this valuable synthetic intermediate.
Introduction: A Multifunctional Intermediate
This compound, with the molecular formula C₁₀H₁₀BrNO₂, is a substituted acetanilide derivative.[1] Its significance as a synthetic intermediate stems from the strategic placement of three key functional groups on the phenyl ring: an acetamido group, an acetyl group, and a bromine atom. This unique arrangement provides a versatile platform for a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of bioactive molecules and functional materials.
The acetamido and acetyl groups offer opportunities for cyclization reactions to form various heterocyclic systems, while the bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular scaffolds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[1] |
| Molecular Weight | 256.10 g/mol | PubChem[1] |
| CAS Number | 29124-64-9 | PubChem[1] |
| Appearance | (Predicted) Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (one from the acetyl group and one from the acetamido group), aromatic protons with characteristic splitting patterns influenced by their substitution, and a broad singlet for the N-H proton of the acetamido group.
-
¹³C NMR: The carbon NMR spectrum will display resonances for the two methyl carbons, the aromatic carbons (with the carbon attached to bromine showing a characteristic upfield shift), and the two carbonyl carbons of the acetyl and acetamido groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the ketone and amide functionalities, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine (¹⁹Br and ⁸¹Br).
Synthesis of this compound: A Strategic Approach
The most logical and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of a suitable precursor.[2][3][4] The synthesis strategically begins with the protection of the amino group of 4-bromoaniline, followed by the introduction of the acetyl group at the ortho position.
Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Acetylation of 4-bromoaniline: The starting material, 4-bromoaniline, is first acetylated to form N-(4-bromophenyl)acetamide (also known as 4-bromoacetanilide). This step is crucial to protect the amino group and to direct the subsequent acylation to the desired position.
-
Friedel-Crafts Acylation: The resulting N-(4-bromophenyl)acetamide undergoes a Friedel-Crafts acylation reaction with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to introduce the acetyl group at the ortho position to the acetamido group.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
The following is a proposed, self-validating experimental protocol based on established methodologies for Friedel-Crafts acylations.[5]
Step 1: Synthesis of N-(4-bromophenyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution.
-
Reaction: Heat the mixture to reflux for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure N-(4-bromophenyl)acetamide.
Step 2: Synthesis of this compound
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add acetyl chloride dropwise to the stirred suspension.
-
Formation of Acylium Ion: Allow the mixture to stir at low temperature to form the acylium ion complex.
-
Substrate Addition: Add a solution of N-(4-bromophenyl)acetamide in the same dry solvent to the reaction mixture dropwise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by TLC.
-
Work-up: Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications as a Synthetic Intermediate
The strategic positioning of the functional groups in this compound makes it a highly valuable precursor for the synthesis of various heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[6]
Synthesis of Quinazoline Derivatives
Quinazolines and their derivatives are a prominent class of N-heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[7][8] this compound can serve as a key starting material for the synthesis of substituted quinazolines. The ortho-aminoacetylphenyl moiety can undergo condensation reactions with various reagents to form the quinazoline ring system.
Caption: General scheme for quinazoline synthesis.
Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[9][10] The 1,4-dicarbonyl relationship (after potential modification of the acetamido group) in this compound provides a suitable framework for the synthesis of the seven-membered benzodiazepine ring system through condensation with diamines.
Caption: General scheme for benzodiazepine synthesis.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds that are integral to many pharmaceuticals, exhibiting a broad range of biological activities including anti-inflammatory and anticancer effects.[11][12][13][14] The 1,3-dicarbonyl-like functionality within this compound can be exploited for the synthesis of pyrazole rings through condensation with hydrazine derivatives.
Caption: General scheme for pyrazole synthesis.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic functionalization in synthetic organic chemistry. Its unique combination of reactive sites provides a robust platform for the efficient construction of complex and diverse molecular architectures. As the quest for novel therapeutics and functional materials continues, the utility of such versatile intermediates is expected to grow. Further exploration of the reactivity of this compound and the development of novel synthetic methodologies employing this intermediate will undoubtedly open new avenues for innovation in drug discovery and materials science.
References
- 1. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in the Synthesis of Pyrazole Derivatives [ouci.dntb.gov.ua]
Methodological & Application
synthesis of N-(2-acetyl-4-bromophenyl)acetamide from 4-bromoaniline
An Application Note for the Multi-Step Synthesis of N-(2-acetyl-4-bromophenyl)acetamide
Abstract
This comprehensive guide details a reliable, two-step synthetic protocol for the preparation of this compound, a valuable substituted acetophenone derivative, starting from 4-bromoaniline. The synthetic strategy involves an initial N-acetylation of 4-bromoaniline to protect the amine functionality and form the intermediate, N-(4-bromophenyl)acetamide. This is followed by a regioselective Friedel-Crafts acylation to introduce an acetyl group at the ortho-position of the acetamido moiety. This document provides in-depth theoretical justification for the chosen methodology, detailed step-by-step experimental protocols, and guidelines for product purification and characterization. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a practical and well-validated procedure for obtaining this key chemical intermediate.
Introduction and Strategic Overview
This compound is a key building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[1][2] Its structure, featuring multiple reactive sites, allows for diverse subsequent chemical modifications. The direct synthesis from 4-bromoaniline presents a classic challenge in electrophilic aromatic substitution. The highly activating and basic amino group in 4-bromoaniline is incompatible with the Lewis acid catalysts required for Friedel-Crafts acylation, as it forms a deactivating complex with the catalyst.[3][4]
To circumvent this issue, a two-step approach is employed. This strategy is centered on the use of the acetamido group as a protecting group for the aniline nitrogen. This protection serves a dual purpose:
-
Moderation of Reactivity : It converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, preventing polysubstitution and oxidation side reactions.[5][6]
-
Regiocontrol : The acetamido group is an ortho, para-director. With the para-position blocked by a bromine atom, it selectively directs the incoming electrophile to the ortho-position, ensuring the desired regiochemistry of the final product.[5]
The overall synthetic pathway is illustrated below.
Caption: Two-step synthesis of the target compound from 4-bromoaniline.
Part I: Synthesis of N-(4-bromophenyl)acetamide (Intermediate 1)
Principle and Mechanism
The first step involves the nucleophilic acyl substitution reaction between 4-bromoaniline and acetic anhydride. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and proton transfer yields the stable amide, N-(4-bromophenyl)acetamide, and acetic acid as a byproduct. Using glacial acetic acid as a solvent ensures a homogeneous reaction medium.[7][8]
Experimental Protocol
Materials and Equipment:
-
4-Bromoaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (5.00 g, 29.1 mmol).
-
Add 20 mL of glacial acetic acid to the flask and stir until the 4-bromoaniline is fully dissolved.
-
Carefully add acetic anhydride (3.56 g, 3.86 mL, 34.9 mmol, 1.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2 hours.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously.
-
A white precipitate of N-(4-bromophenyl)acetamide will form. Continue stirring for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL).
-
Dry the product in a desiccator or a vacuum oven at 60°C to a constant weight.
Quantitative Data and Characterization
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 4-Bromoaniline | 172.03 | 5.00 | 29.1 | 1.0 |
| Acetic Anhydride | 102.09 | 3.56 | 34.9 | 1.2 |
| Glacial Acetic Acid | 60.05 | ~15 mL | - | Solvent |
-
Expected Yield: 85-95%
-
Appearance: White to off-white crystalline solid.
-
Characterization (Expected):
Part II: Synthesis of this compound (Final Product)
Principle and Mechanism
This step is an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[10] A strong Lewis acid, aluminum chloride (AlCl₃), is used in stoichiometric excess. The mechanism proceeds as follows:
-
Formation of the Electrophile: AlCl₃ reacts with acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺).
-
Coordination of Catalyst: A significant portion of the AlCl₃ coordinates with the carbonyl oxygen of the acetamido group on the substrate. This is why a large excess of the catalyst (at least 2 equivalents) is necessary: one equivalent to complex with the substrate and another to catalyze the reaction.
-
Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring at the ortho position, which is sterically accessible and electronically favored, to form a sigma complex (arenium ion).
-
Rearomatization: A base (e.g., AlCl₄⁻) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the acylated product complexed with AlCl₃.
-
Hydrolysis: The final product is liberated from the aluminum complex during an aqueous workup.
The use of a non-polar solvent like 1,2-dichloroethane is standard, and the reaction often requires heating to proceed at a reasonable rate.
Experimental Protocol
Materials and Equipment:
-
N-(4-bromophenyl)acetamide (Intermediate 1 )
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
1,2-Dichloroethane (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Ice bath
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is oven-dried to be moisture-free.
-
To the flask, add N-(4-bromophenyl)acetamide (1 ) (4.28 g, 20.0 mmol) and 80 mL of anhydrous 1,2-dichloroethane.
-
Cool the stirred suspension in an ice bath to 0°C.
-
Caution: Aluminum chloride reacts violently with water. Perform this step in a fume hood. Carefully and portion-wise, add anhydrous aluminum chloride (6.67 g, 50.0 mmol, 2.5 equivalents) to the suspension. The mixture will warm up and may change color.
-
Stir the mixture at 0°C for 30 minutes.
-
Add acetyl chloride (1.88 g, 1.71 mL, 24.0 mmol, 1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then chill it in an ice bath.
-
Work-up: In a separate large beaker (1 L), prepare a mixture of 100 g of crushed ice and 20 mL of concentrated HCl. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine all organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Quantitative Data and Characterization
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| N-(4-bromophenyl)acetamide | 214.06 | 4.28 | 20.0 | 1.0 |
| Aluminum Chloride | 133.34 | 6.67 | 50.0 | 2.5 |
| Acetyl Chloride | 78.50 | 1.88 | 24.0 | 1.2 |
-
Expected Yield: 50-65%
-
Appearance: Pale yellow or light brown solid.
-
Characterization (Expected): [11]
-
Molecular Formula: C₁₀H₁₀BrNO₂
-
Molar Mass: 256.10 g/mol
-
¹H NMR: Expect signals for two methyl groups (one for the acetyl group, one for the acetamido group), an NH proton, and three aromatic protons with distinct splitting patterns due to their positions.
-
IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (~3300), two C=O stretches (amide and ketone, ~1680 and ~1660), and C-Br stretching.
-
Integrated Synthesis Workflow
The following diagram outlines the complete laboratory workflow, from initial setup to final product analysis.
References
- 1. Cas 29124-56-9,1-(2-amino-5-bromophenyl)ethanone | lookchem [lookchem.com]
- 2. 1-(2-Amino-5-bromophenyl)ethanone [myskinrecipes.com]
- 3. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. rsc.org [rsc.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N-(2-acetyl-4-bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
N-(2-acetyl-4-bromophenyl)acetamide is a substituted aromatic ketone that holds potential as a key intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its structure, featuring an acetamido group and a bromine atom, offers multiple points for further chemical modification, making it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive, in-depth guide to the synthesis of this compound via a laboratory-scale Friedel-Crafts acylation of 4-bromoacetanilide. The protocol herein is designed to be self-validating, with detailed explanations of the underlying chemical principles and expected analytical characterization of the final product.
Reaction Overview: The Friedel-Crafts Acylation Approach
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-bromoacetanilide with an acetylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction is a classic example of a Friedel-Crafts acylation.[1]
The acetamido group (-NHCOCH₃) on the starting material is a moderately activating and ortho, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic ring. The bromine atom is a deactivating but also ortho, para-directing substituent. The directing effects of both substituents will influence the position of the incoming acetyl group. Given that the para position to the acetamido group is blocked by the bromine atom, the acetylation is expected to occur at the ortho position to the acetamido group.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromoacetanilide | Reagent | Sigma-Aldrich | Starting material |
| Aluminum Chloride (anhydrous) | Reagent | Acros Organics | Lewis acid catalyst |
| Acetyl Chloride | Reagent | Alfa Aesar | Acetylating agent |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent |
| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | --- | For neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | --- | Drying agent |
| Ethyl Acetate | HPLC Grade | --- | For chromatography |
| Hexanes | HPLC Grade | --- | For chromatography |
| Silica Gel | 60 Å, 230-400 mesh | --- | For column chromatography |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel with UV indicator)
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Reaction Workflow Diagram
Figure 1: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-bromoacetanilide (10.0 g, 46.7 mmol) and anhydrous aluminum chloride (13.8 g, 104 mmol) in 100 mL of anhydrous dichloromethane.
-
Addition of Acetylating Agent: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (4.0 mL, 56.1 mmol) dropwise to the stirred suspension over a period of 30 minutes using an addition funnel. A gas trap is recommended to capture the evolved HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) (eluent: 3:1 hexanes/ethyl acetate).
-
Workup: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Neutralization and Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product will likely be a mixture of the desired ortho-acetylated product and other isomers. Purification by column chromatography is recommended.
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting with 100% hexanes and gradually increasing the polarity to a 1:1 mixture). Collect fractions and monitor by TLC to isolate the desired product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods and melting point analysis.
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.5-9.0 (br s, 1H, -NH)
-
δ 8.0-8.2 (d, 1H, Ar-H)
-
δ 7.6-7.8 (dd, 1H, Ar-H)
-
δ 7.4-7.6 (d, 1H, Ar-H)
-
δ 2.6 (s, 3H, -COCH₃)
-
δ 2.2 (s, 3H, -NHCOCH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~200 (C=O, ketone)
-
δ ~169 (C=O, amide)
-
δ ~140 (Ar-C)
-
δ ~135 (Ar-C)
-
δ ~130 (Ar-C)
-
δ ~125 (Ar-C)
-
δ ~120 (Ar-C)
-
δ ~118 (Ar-C-Br)
-
δ ~28 ( -COCH₃)
-
δ ~25 (-NHCOCH₃)
-
-
IR (KBr, cm⁻¹):
-
~3300 (N-H stretch)
-
~1680 (C=O stretch, ketone)
-
~1660 (C=O stretch, amide I)
-
~1580 (N-H bend, amide II)
-
Aromatic C-H and C=C stretches in the fingerprint region.
-
-
Melting Point: Expected to be a crystalline solid with a sharp melting point. The exact value should be determined experimentally.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Acetyl chloride is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Concentrated hydrochloric acid is highly corrosive.
Conclusion
This detailed protocol provides a robust method for the synthesis of this compound via Friedel-Crafts acylation. By following the outlined steps for reaction, workup, and purification, researchers can obtain the target compound in good purity. The provided spectroscopic data serves as a benchmark for the validation of the final product, ensuring the integrity of the synthesized material for subsequent applications in drug discovery and materials science.
References
The Strategic Utility of N-(2-acetyl-4-bromophenyl)acetamide in Medicinal Chemistry: Application Notes and Protocols
This guide provides an in-depth exploration of the applications of N-(2-acetyl-4-bromophenyl)acetamide as a versatile building block in medicinal chemistry. We will delve into its potential as a key intermediate in the synthesis of pharmacologically active compounds, with a particular focus on the construction of quinazoline and quinazolinone scaffolds, which are renowned for their diverse biological activities, including anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic strategies.
Introduction: The Potential of a Multifunctional Scaffold
This compound, with its strategically positioned functional groups, represents a valuable starting material for the synthesis of complex heterocyclic systems. The ortho-aminoacetylphenyl moiety is primed for cyclization reactions, while the bromine atom on the phenyl ring serves as a convenient handle for further structural modifications through various cross-coupling reactions. This combination of features makes it an attractive precursor for generating libraries of compounds for drug discovery programs.
The primary application we will explore is its role in the synthesis of quinazoline and quinazolin-4(3H)-one derivatives. These nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of activities, including anticancer, anti-inflammatory, and central nervous system effects. Of particular interest is the documented anticonvulsant activity of many quinazoline analogues, making this a promising avenue of investigation for derivatives of this compound.[1][2][3][4]
Synthetic Pathways and Key Transformations
The core utility of this compound lies in its ability to undergo intramolecular cyclization to form the quinazoline ring system. The following sections provide detailed protocols for key transformations, explaining the rationale behind the experimental choices.
Synthesis of 7-Bromo-2-methyl-4-aminoquinazoline: A Gateway to Diverse Functionality
This protocol outlines a potential pathway for the conversion of this compound to a 4-aminoquinazoline derivative, a versatile intermediate for further elaboration.
Experimental Protocol: Synthesis of 7-Bromo-2-methyl-4-aminoquinazoline
Objective: To synthesize 7-Bromo-2-methyl-4-aminoquinazoline from this compound.
Materials:
-
This compound
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Ammonia solution (concentrated)
-
Dioxane
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of 7-Bromo-2-methylquinazolin-4(3H)-one.
-
In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide (10-15 equivalents).
-
Heat the reaction mixture at 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This is a well-established method for the synthesis of quinazolin-4(3H)-ones from ortho-acylanilines. Formamide serves as both a reactant and a solvent, providing the C2 and N3 atoms of the quinazolinone ring.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with cold water, and dry to obtain the crude 7-Bromo-2-methylquinazolin-4(3H)-one.
-
-
Step 2: Chlorination to 4-Chloro-7-bromo-2-methylquinazoline.
-
Suspend the crude 7-Bromo-2-methylquinazolin-4(3H)-one in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours.
-
Rationale: POCl₃ is a standard reagent for the conversion of the hydroxyl group of the quinazolinone tautomer to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Amination to 7-Bromo-2-methyl-4-aminoquinazoline.
-
Dissolve the crude 4-Chloro-7-bromo-2-methylquinazoline in a suitable solvent such as dioxane or ethanol.
-
Add an excess of concentrated ammonia solution.
-
Heat the mixture in a sealed tube or a pressure vessel at 100-120 °C for 6-8 hours.
-
Rationale: The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution by ammonia to introduce the amino group.
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 7-Bromo-2-methyl-4-aminoquinazoline.
-
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway from this compound.
Application in the Development of Anticonvulsant Agents
Numerous studies have highlighted the potential of quinazoline and quinazolinone derivatives as anticonvulsant agents.[1][2][3][4] The mechanism of action is often attributed to the modulation of GABAA receptors in the central nervous system. The synthesized 7-Bromo-2-methyl-4-aminoquinazoline can serve as a scaffold for the development of novel anticonvulsant candidates. The bromine atom at the 7-position allows for further diversification of the molecule through reactions like Suzuki or Buchwald-Hartwig couplings, enabling the exploration of structure-activity relationships (SAR).
Proposed Signaling Pathway for Anticonvulsant Activity:
Caption: Proposed mechanism of anticonvulsant action.
Data Summary
The following table summarizes the key properties of the starting material and the potential products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | C₁₀H₁₀BrNO₂ | 256.10 | ortho-aminoacetyl functionality for cyclization, bromine for further modification. |
| 7-Bromo-2-methylquinazolin-4(3H)-one | C₉H₇BrN₂O | 239.07 | Core quinazolinone scaffold, bromine for diversification. |
| 7-Bromo-2-methyl-4-aminoquinazoline | C₉H₈BrN₃ | 238.09 | Versatile intermediate with a nucleophilic amino group. |
Conclusion and Future Perspectives
This compound is a promising and underutilized building block in medicinal chemistry. Its structural features make it an ideal precursor for the synthesis of quinazoline-based compounds, a class of molecules with significant therapeutic potential, particularly as anticonvulsant agents. The protocols and rationale provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this compound and to design novel drug candidates. Further investigations into the derivatization of the quinazoline scaffold, particularly at the 7-position, could lead to the discovery of potent and selective modulators of CNS targets.
References
- 1. journaljpri.com [journaljpri.com]
- 2. Synthesis and anticonvulsant evaluation of some novel 4(3H)-quinazolinones | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | MDPI [mdpi.com]
The Strategic Utility of N-(2-acetyl-4-bromophenyl)acetamide in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of medicinal chemistry and drug development, the efficient construction of heterocyclic frameworks is of paramount importance. These cyclic structures are foundational to a vast array of pharmaceuticals and biologically active compounds.[1][2][3] N-(2-acetyl-4-bromophenyl)acetamide emerges as a particularly valuable, yet under-explored, starting material for the synthesis of diverse heterocyclic systems. Its strategic arrangement of functional groups—an ortho-acetyl moiety, a reactive acetamide, and a bromine atom—offers a rich platform for a variety of cyclization and substitution reactions. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols for the synthesis of medicinally relevant indole and quinoline scaffolds.
The core value of this precursor lies in the latent reactivity of its ortho-acetyl and acetamide groups. The acetyl group can readily participate in condensation reactions, while the acetamide, after a straightforward hydrolysis, reveals a nucleophilic amine. The bromine substituent further enhances the molecule's utility, providing a handle for late-stage functionalization via cross-coupling reactions to modulate the pharmacological profile of the resulting heterocycles.
Core Synthetic Applications: Pathways to Indoles and Quinolines
This section details two robust synthetic strategies that leverage the unique functionalities of this compound to construct valuable heterocyclic cores. The choice between these pathways is dictated by the desired final scaffold.
Pathway 1: Synthesis of 6-Bromo-2-methyl-1H-indole via Fischer-Type Cyclization
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of the indole nucleus from an aryl hydrazone under acidic conditions.[4][5][6][7] While this compound itself is not a direct substrate for the Fischer indole synthesis, its corresponding aniline derivative is. Therefore, a preliminary hydrolysis of the acetamide is required. However, a more direct approach involves the reaction of this compound with hydrazine to form the corresponding hydrazone, which can then undergo an acid-catalyzed intramolecular cyclization.
Mechanism Insight: The reaction commences with the formation of a phenylhydrazone from the acetyl group of the starting material and hydrazine. Under acidic catalysis, the hydrazone tautomerizes to an enamine. A[8][8]-sigmatropic rearrangement then occurs, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[6]
Experimental Workflow: Fischer-Type Indole Synthesis
Caption: Workflow for the synthesis of 6-Bromo-2-methyl-1H-indole.
Detailed Protocol: Synthesis of 6-Bromo-2-methyl-1H-indole
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone may precipitate and can be collected by filtration.
-
-
Cyclization:
-
To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the mixture to 100-120 °C with stirring for 1-2 hours. The color of the mixture will typically darken.
-
Monitor the progress of the cyclization by TLC.
-
-
Work-up and Purification:
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-bromo-2-methyl-1H-indole.
-
Data Summary: Expected Yields and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| 6-Bromo-2-methyl-1H-indole | C₉H₈BrN | 210.07 | 60-75 | ¹H NMR: Characteristic signals for indole protons and the methyl group. Mass Spec: M+ peak at m/z 209/211. |
Pathway 2: Synthesis of 7-Bromo-2,4-dimethylquinoline via Friedländer Annulation
The Friedländer annulation is a classic and efficient method for quinoline synthesis, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11] To utilize this compound for this synthesis, a preliminary hydrolysis step is necessary to unmask the amine functionality, yielding 2-amino-5-bromoacetophenone. This intermediate can then be reacted with a ketone possessing an α-methylene group, such as acetone, to construct the quinoline core.
Mechanism Insight: The reaction is typically catalyzed by either acid or base. The initial step is the formation of a Schiff base between the amino group of the 2-amino-5-bromoacetophenone and the carbonyl of the reaction partner (e.g., acetone). This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the aromatic quinoline ring.
Experimental Workflow: Friedländer Annulation
Caption: Workflow for the synthesis of 7-Bromo-2,4-dimethylquinoline.
Detailed Protocol: Synthesis of 7-Bromo-2,4-dimethylquinoline
-
Amide Hydrolysis to 2-Amino-5-bromoacetophenone:
-
Suspend this compound (1.0 eq) in a 3M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is approximately 8-9.
-
The product, 2-amino-5-bromoacetophenone, will precipitate. Collect the solid by filtration, wash with cold water, and dry. This intermediate can be used in the next step without further purification.
-
-
Friedländer Condensation:
-
In a suitable solvent such as ethanol, dissolve the crude 2-amino-5-bromoacetophenone (1.0 eq).
-
Add an excess of acetone (5-10 eq) and a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 7-bromo-2,4-dimethylquinoline.
-
Data Summary: Expected Yields and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| 2-Amino-5-bromoacetophenone | C₈H₈BrNO | 214.06 | 85-95 | ¹H NMR: Signals for aromatic protons, acetyl group, and amine protons. |
| 7-Bromo-2,4-dimethylquinoline | C₁₁H₁₀BrN | 236.11 | 70-85 | ¹H NMR: Characteristic signals for quinoline ring protons and two methyl groups. Mass Spec: M+ peak at m/z 235/237. |
Conclusion and Future Perspectives
This compound stands as a versatile and economically viable precursor for the synthesis of a range of heterocyclic compounds. The protocols detailed herein for the preparation of substituted indoles and quinolines showcase its potential. The strategic placement of the functional groups allows for entry into some of the most fundamental and powerful reactions in heterocyclic chemistry.
For researchers and professionals in drug development, the true value of this starting material lies in the opportunities for diversification. The bromine atom serves as a key site for further elaboration using modern cross-coupling methodologies, enabling the generation of extensive libraries of analogs for structure-activity relationship (SAR) studies. Future work could explore the utility of the acetyl and acetamide moieties in multicomponent reactions or in the synthesis of other heterocyclic systems, such as benzodiazepines[12][13][14] and other fused heterocycles. The continued exploration of such adaptable building blocks is crucial for the advancement of synthetic and medicinal chemistry.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. Hinsberg Synthesis of Thiophene Derivatives [drugfuture.com]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantitative Analysis of N-(2-acetyl-4-bromophenyl)acetamide
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-acetyl-4-bromophenyl)acetamide. The developed method is specific, accurate, precise, and linear over a defined concentration range, making it suitable for routine quality control and research applications in the pharmaceutical industry. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, mobile phase preparation, sample handling, and method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
This compound is an aromatic acetamide derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[5] Its purity and concentration are critical parameters that can influence the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a validated analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures, offering high resolution, sensitivity, and reproducibility.[6][7][8]
This application note presents a detailed protocol for the analysis of this compound using RP-HPLC with UV detection. The method development was guided by the physicochemical properties of the analyte and established principles of chromatography for aromatic compounds.[9][10]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for developing a selective and robust HPLC method.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[5] |
| Molecular Weight | 256.10 g/mol | PubChem[5] |
| Structure | CC(=O)C1=C(C=CC(=C1)Br)NC(=O)C | PubChem[5] |
The presence of a phenyl ring and acetyl groups suggests that the molecule has significant hydrophobicity, making it well-suited for reversed-phase chromatography. The chromophores in the structure allow for sensitive detection using a UV-Vis detector.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards and samples.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
pH Meter: Calibrated for accurate buffer preparation.
-
Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters for sample preparation.[11][12]
-
Solvents: HPLC grade acetonitrile and methanol.[13]
-
Water: HPLC grade or ultrapure water.[12]
-
Chemicals: Phosphoric acid (analytical grade), this compound reference standard (>98% purity).
Chromatographic Conditions
The selection of chromatographic parameters is based on achieving optimal separation of the analyte from potential impurities with good peak shape and a reasonable run time. A C18 column is a common choice for the separation of hydrophobic aromatic compounds.[10][14][15] Acetonitrile is often preferred as the organic modifier in the mobile phase due to its low viscosity and UV transparency.[9][13] A phosphate buffer is used to maintain a consistent pH and improve peak shape.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Protocols
Mobile Phase Preparation
-
Phosphate Buffer (20 mM, pH 3.0):
-
Accurately weigh and dissolve the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase:
-
Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.[11]
-
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for linearity and calibration.
-
Sample Preparation
The goal of sample preparation is to extract the analyte of interest into a solution that is compatible with the HPLC system and free of interfering matrix components.[6][7][8]
-
Accurately weigh a sufficient amount of the sample containing this compound.
-
Transfer the sample to a volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[11][12]
Method Validation
The developed HPLC method must be validated to ensure its suitability for the intended purpose, following the ICH Q2(R2) guidelines.[3][16]
System Suitability
Before starting any validation experiments, the suitability of the chromatographic system is evaluated by injecting a standard solution multiple times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for n=6 injections |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo (if applicable), the standard solution, and the sample solution. The analyte peak should be well-resolved from any other peaks.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five concentrations of the reference standard over the expected working range.
-
Analysis: Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.
-
Procedure: Spike a placebo or a known sample with the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze the spiked samples in triplicate and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD for the peak areas of the replicate injections should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
pH of the buffer (± 0.2 units)
-
-
Analysis: Evaluate the effect of these changes on the system suitability parameters.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Diagrams
References
- 1. scribd.com [scribd.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guideline (2005) Validation of Analytical Procedures Text and Methodology, Q2(R1). - References - Scientific Research Publishing [scirp.org]
- 5. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 8. organomation.com [organomation.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 11. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. mdpi.com [mdpi.com]
- 14. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
Application Note & Protocol: High-Purity Recovery of N-(2-acetyl-4-bromophenyl)acetamide via Optimized Recrystallization
Abstract
N-(2-acetyl-4-bromophenyl)acetamide is a valuable building block in synthetic organic chemistry and drug discovery.[1] The purity of such intermediates is paramount to ensure the desired outcome and yield of subsequent synthetic steps. This application note provides a detailed, first-principles-based protocol for the purification of this compound using recrystallization. We delve into the rationale behind solvent selection, provide a step-by-step methodology designed for robustness and scalability, and offer a comprehensive troubleshooting guide. This document is intended for researchers, chemists, and process development scientists seeking to achieve high-purity crystalline material with excellent recovery.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful purification technique for solid compounds, predicated on the principle that the solubility of a substance in a given solvent generally increases with temperature.[2] An ideal recrystallization process involves dissolving the impure solid (the solute) in a minimum volume of a hot solvent, followed by controlled cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities, which are ideally present in smaller quantities and possess different solubility profiles, remain in the solution (mother liquor).[3]
This compound, a substituted aromatic amide, is an excellent candidate for this technique. Its rigid structure and polar functional groups (acetamide and acetyl) promote the formation of a stable crystal lattice, while potential impurities from its synthesis (e.g., unreacted starting materials, diacylated byproducts) will exhibit different solubilities, allowing for effective separation.[4][5]
Physicochemical Properties
A foundational understanding of the target compound's properties is critical for designing an effective purification protocol.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 29124-64-9 | PubChem[6] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | PubChem[6] |
| Molecular Weight | 256.10 g/mol | PubChem[6] |
| Appearance | Typically an off-white to light brown solid | Inferred from similar compounds[4] |
Health and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar bromoacetanilides indicates that appropriate precautions are necessary.[7][8][9]
-
Hazard Statement: Assumed to cause skin irritation, serious eye irritation, and potential respiratory irritation.[7][8][10]
-
Personal Protective Equipment (PPE):
-
Nitril gloves
-
Chemical safety goggles or a face shield
-
Laboratory coat
-
-
Handling:
-
Solvent Safety: Organic solvents such as ethanol and ethyl acetate are flammable. All heating must be performed using a spark-free heating source like a hot plate, steam bath, or heating mantle. Never use an open flame.
-
Waste Disposal: Dispose of the mother liquor and any solvent washes in a designated organic waste container in accordance with institutional and local regulations.
The Critical Role of Solvent Selection
The success of recrystallization hinges almost entirely on the choice of solvent. The principle of "like dissolves like" is a useful starting point.[4] this compound has both polar characteristics (amide, ketone) and nonpolar characteristics (bromophenyl ring). This suggests that moderately polar solvents are likely to be effective.
An ideal solvent should exhibit:
-
High Solvation Power at Elevated Temperatures: To dissolve the compound efficiently.
-
Low Solvation Power at Ambient or Sub-Ambient Temperatures: To ensure maximum recovery of the purified solid.
-
Favorable Impurity Solubility: Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed during hot filtration).
-
Chemical Inertness: The solvent must not react with the compound.
-
Appropriate Boiling Point: A boiling point between 60-120 °C is often ideal. If it's too low, evaporation losses are high and the solubility gradient may be insufficient. If it's too high, it can be difficult to remove from the final crystals.
-
Miscibility for Solvent Pairs: When a single solvent is not ideal, a two-solvent (or "solvent-antisolvent") system can be used.[11]
Candidate Solvents for this compound
Based on the structure, the following solvents are proposed for initial screening. Ethanol is often an excellent starting point for aromatic amides.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Ethanol (95%) | 78 | Polar Protic | Recommended starting solvent. Likely to show a significant positive solubility-temperature gradient. The small amount of water can sometimes improve crystal formation. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, a very good candidate. |
| Ethyl Acetate | 77 | Mid-Polarity | Good dissolving power, but may be too effective a solvent at room temperature, potentially reducing yield. Can be paired with an anti-solvent like hexanes. |
| Acetone | 56 | Polar Aprotic | Often a powerful solvent, but its low boiling point provides a narrow temperature range to work with, which can lead to premature crystallization.[11] |
| Water | 100 | Highly Polar | The compound is expected to have very low solubility in water, making it an excellent anti-solvent for use with a primary solvent like ethanol or isopropanol.[4] |
Detailed Experimental Protocol
This protocol assumes the use of 95% ethanol as the primary recrystallization solvent. Small-scale trials are always recommended to confirm solvent choice before committing the bulk of the material.
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution of the Crude Solid:
-
Place the crude this compound into an Erlenmeyer flask. Using an Erlenmeyer flask minimizes solvent evaporation and prevents splashing.
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
On a hot plate in a fume hood, bring a separate flask of 95% ethanol to a gentle boil.
-
Add the hot ethanol to the crude solid portion-wise, swirling and heating the flask containing the solid after each addition. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent is the most common cause of poor yield.
-
-
Decolorization (Optional):
-
If the resulting solution is darkly colored, high molecular weight conjugated impurities may be present.
-
Remove the flask from the heat and allow the boiling to subside slightly.
-
Add a very small amount (1-2% of the solute's weight) of activated charcoal to the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Re-heat the solution to a gentle boil for 2-5 minutes to allow the charcoal to adsorb the impurities.
-
-
Hot Gravity Filtration:
-
This step removes insoluble impurities, such as dust, catalysts, or the activated charcoal if used.
-
Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. A fluted paper increases the surface area for faster filtration.
-
Place the receiving Erlenmeyer flask on the hotplate and allow a small amount of solvent to boil, so that the vapors pre-heat the funnel and flask. This critical step prevents premature crystallization of the product in the funnel.[3]
-
Quickly and carefully pour the hot solution through the fluted filter paper.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent contamination and slow down evaporation.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing lattice, excluding impurities. Rapid cooling tends to trap impurities.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-30 minutes to maximize the yield by further decreasing the compound's solubility.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent (95% ethanol) and apply vacuum to ensure the paper is sealed to the funnel.
-
Decant the cold slurry of crystals into the Büchner funnel with the vacuum applied.
-
Use a small amount of the ice-cold filtrate to rinse any remaining crystals from the flask into the funnel.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol .
-
The purpose of this wash is to rinse away the impurity-laden mother liquor adhering to the crystal surfaces. Using ice-cold solvent is essential to avoid dissolving a significant portion of the purified product.[3]
-
-
Drying the Crystals:
-
Continue to draw air through the crystals in the funnel for several minutes to help evaporate the bulk of the solvent.
-
Transfer the crystals to a watch glass, break up the filter cake, and allow them to air-dry in a fume hood or, for more efficient drying, place them in a vacuum desiccator or vacuum oven at a modest temperature (e.g., 40-50 °C).
-
The product is considered dry when it is a free-flowing powder and has reached a constant weight.
-
Validation and Quality Control
A successful recrystallization must be validated.
-
Percent Recovery: Calculate the efficiency of the process.
-
Percent Recovery = (mass of pure, dry crystals / initial mass of crude solid) x 100%
-
-
Melting Point Analysis: This is a primary indicator of purity. A pure compound will have a sharp melting point (a narrow range of 0.5-2 °C). Impurities typically cause the melting point to be depressed and the range to be broadened.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified material, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the product, while the crude lane may show multiple spots and the mother liquor lane will show the impurity spots.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid instead of solid)[3] | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated, leading to supersaturation above the melting point. | 1. Re-heat the solution to dissolve the oil, add more hot solvent to decrease the concentration, and attempt to cool again. 2. Switch to a lower-boiling point solvent. 3. Use a solvent-antisolvent system. Dissolve in a minimum of a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water) dropwise to the hot solution until turbidity persists, then clarify with a drop of the good solvent and cool. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. | 1. Gently boil off some of the solvent to increase the concentration and attempt to cool again. 2. Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. 3. Add a "seed" crystal from a previous batch, if available.[3] |
| Low or No Recovery | 1. Far too much solvent was added during dissolution. 2. Premature crystallization occurred during hot filtration, and the product was lost on the filter paper. 3. The product is significantly soluble in the cold solvent. | 1. Evaporate most of the solvent and re-attempt the recrystallization with a more appropriate volume. 2. Ensure the filtration apparatus is properly pre-heated next time. Try to wash the filter paper with more hot solvent to recover the product. 3. Ensure the washing step uses a minimal amount of ice-cold solvent and that the cooling step is done in an ice bath. |
| Crystals are Colored | 1. Colored impurities were not fully removed. 2. The compound itself is colored. | 1. Repeat the recrystallization, ensuring the use of activated charcoal during the dissolution step. |
References
- 1. calpaclab.com [calpaclab.com]
- 2. mt.com [mt.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. reddit.com [reddit.com]
Application Notes and Protocols for Antimicrobial Screening of N-(2-acetyl-4-bromophenyl)acetamide Derivatives
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens constitutes a formidable challenge to global public health. The relentless evolution of resistance mechanisms necessitates a continuous search for new chemical entities with potent antimicrobial activity. Acetanilide derivatives have emerged as a promising class of compounds due to their diverse biological activities.[1][2] This document provides a comprehensive guide to the synthesis and antimicrobial evaluation of a specific series of these compounds: N-(2-acetyl-4-bromophenyl)acetamide derivatives.
The core structure, this compound, combines several features of interest. The acetanilide scaffold is a known pharmacophore, and the presence of a bromine atom can enhance antimicrobial efficacy, a phenomenon observed in various halogenated compounds.[3][4] The acetyl group introduces another point of potential interaction with biological targets. By systematically synthesizing derivatives of this parent molecule and screening them for antimicrobial activity, researchers can explore structure-activity relationships (SAR) and identify lead compounds for further development.
These application notes are designed to provide both the strategic rationale and the detailed, step-by-step protocols for this discovery workflow, from chemical synthesis to microbiological evaluation, grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
Part 1: Synthesis of this compound and Its Derivatives
A logical and efficient synthetic pathway is crucial for generating a library of derivatives for screening. The proposed synthesis begins with a commercially available precursor, 2'-Amino-5'-bromoacetophenone, which is then acetylated to form the core compound.
Protocol 1: Synthesis of this compound (Parent Compound)
Causality and Rationale: This protocol employs a standard acetylation of an aromatic amine using acetic anhydride. Acetic anhydride is a potent and readily available acetylating agent. The reaction is typically straightforward, leading to the formation of a stable amide bond.
Materials:
-
2'-Amino-5'-bromoacetophenone
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2'-Amino-5'-bromoacetophenone in a minimal amount of glacial acetic acid with stirring.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an equimolar amount of acetic anhydride to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of Derivatives:
To explore the structure-activity relationship, derivatives of the parent compound can be synthesized. This typically involves modifying the acetyl group or introducing further substitutions on the phenyl ring, where chemically feasible. For the purpose of these notes, we will focus on screening the parent compound, but the principles can be extended to a library of its derivatives.
Part 2: Antimicrobial Susceptibility Testing
Once the compounds are synthesized and purified, their antimicrobial activity is assessed. A two-tiered approach is recommended: an initial qualitative screening using the agar disk diffusion method, followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC) for promising candidates.
Workflow for Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial evaluation of novel compounds.
Protocol 2: Agar Disk Diffusion Test (Kirby-Bauer Method)
Causality and Rationale: This method provides a rapid and cost-effective preliminary assessment of a compound's antimicrobial activity.[7][8] The principle is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with a test microorganism.[9] The presence of a clear zone of inhibition around the disk indicates that the compound has inhibited microbial growth.[7] The size of this zone gives a qualitative indication of the compound's potency.
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) to a known concentration.
-
Sterile 6-mm paper disks.
-
Mueller-Hinton Agar (MHA) plates.[9]
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Sterile swabs, forceps, and micropipettes.
-
0.5 McFarland turbidity standard.
-
Positive control antibiotic disks (e.g., Ciprofloxacin).
-
Negative control disks (solvent only).
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.
-
Disk Application:
-
Using sterile forceps, place impregnated paper disks onto the inoculated agar surface.
-
For test compounds, aseptically apply a specific volume (e.g., 10 µL) of the compound solution onto a sterile blank disk.
-
Place a positive control antibiotic disk and a negative control disk (impregnated with the solvent used to dissolve the test compounds) on each plate.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zones of complete inhibition in millimeters (mm). A larger zone of inhibition suggests greater antimicrobial activity.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality and Rationale: Following a positive result in the disk diffusion assay, the broth microdilution method is employed to quantify the antimicrobial activity.[10] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[6][11] A lower MIC value indicates a more potent antimicrobial agent.[5] This quantitative data is essential for SAR studies and for comparing the efficacy of different compounds.
Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized bacterial inoculum (prepared as in Protocol 2, then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well).
-
Test compounds and control antibiotics, serially diluted.
-
Multichannel micropipettes.
Procedure:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution:
-
Add 100 µL of the highest concentration of the test compound (in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]
Part 3: Data Presentation and Interpretation
Table 1: Example Data from Agar Disk Diffusion Screening
| Compound ID | Concentration on Disk (µg) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Parent Compound | 100 | 18 | 12 |
| Derivative A | 100 | 22 | 15 |
| Derivative B | 100 | 15 | 9 |
| Ciprofloxacin (Control) | 5 | 25 | 30 |
| DMSO (Control) | - | 0 | 0 |
Table 2: Example Data from MIC Determination
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent Compound | 16 | 64 |
| Derivative A | 8 | 32 |
| Derivative B | 32 | >128 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Part 4: Scientific Integrity & Mechanistic Insights
Expertise & Experience in Experimental Choices:
-
Choice of Microorganisms: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are chosen as initial screening organisms because they represent the two major types of bacterial cell wall structures. Activity against both suggests a broad-spectrum potential.
-
Solvent Selection: DMSO is a common solvent for dissolving novel compounds for antimicrobial screening due to its ability to dissolve a wide range of organic molecules and its low toxicity to most microorganisms at the concentrations used.
-
Standardization: Adherence to standardized protocols, such as using the 0.5 McFarland standard for inoculum preparation and using Mueller-Hinton medium, is critical for ensuring the reproducibility and comparability of results between experiments and laboratories.[5]
Potential Mechanism of Action:
While the precise mechanism of action for this compound derivatives requires dedicated investigation, insights can be drawn from related compounds. The antimicrobial activity of some halogenated anilines has been linked to the inhibition of adenylate cyclase, an enzyme involved in cellular signaling.[12][13] Additionally, halogenation can increase the lipophilicity of a molecule, potentially facilitating its transport across the bacterial cell membrane. The presence of halogen atoms is thought to enhance binding affinity to target enzymes through halogen bond interactions.[4][12]
Caption: A hypothesized mechanism of action for the antimicrobial activity.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Development of Cyclooxygenase-2 (COX-2) Inhibitors from N-(2-acetyl-4-bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a strategic workflow for the identification and optimization of selective Cyclooxygenase-2 (COX-2) inhibitors, starting from the readily accessible chemical scaffold, N-(2-acetyl-4-bromophenyl)acetamide. This document provides the scientific rationale, detailed synthetic protocols, robust enzymatic screening methodologies, and a framework for hit-to-lead optimization. By integrating established medicinal chemistry principles with practical, step-by-step instructions, this application note serves as a complete resource for researchers aiming to develop novel anti-inflammatory agents.
Introduction: The Rationale for Targeting COX-2 with an Acetanilide Scaffold
The cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[1][2] While the COX-1 isoform is constitutively expressed and plays a role in physiological processes, the COX-2 isoform is inducible and its expression is significantly upregulated at sites of inflammation.[3] Therefore, selective inhibition of COX-2 over COX-1 is a validated therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[4]
The acetanilide scaffold has been identified as a promising starting point for the development of COX inhibitors.[5][6] Its structural features allow for the introduction of various substituents that can modulate potency and selectivity. The starting material for our proposed workflow, this compound, possesses several key features for diversification:
-
An acetyl group that can participate in reactions such as the Claisen-Schmidt condensation to form chalcones, which are known to possess anti-inflammatory properties.
-
An acetamido group that can be modified or participate in cyclization reactions to generate diverse heterocyclic systems like quinazolines.[7][8]
-
A bromine atom , which can influence the compound's pharmacokinetic properties and potentially engage in halogen bonding with the enzyme's active site, a strategy increasingly utilized in drug design.[9][10][11][12]
This guide will focus on leveraging these reactive handles to synthesize a library of derivatives and screen them for selective COX-2 inhibition.
Overall Workflow: From Starting Material to Lead Compound
The development of a potent and selective COX-2 inhibitor from this compound follows a multi-step process. This workflow is designed to be iterative, allowing for continuous optimization based on experimental data.
Phase 1: Synthesis of a Derivative Library
The first phase involves the chemical modification of this compound to generate a library of structurally diverse compounds. Below are two detailed protocols for synthesizing representative derivatives.
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone, a class of compounds known for their anti-inflammatory properties, by reacting the acetyl group of the starting material with an aromatic aldehyde.[13][14][15][16]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol.
-
With continuous stirring, add a 20% aqueous KOH solution dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture with 10% HCl until the pH is acidic, which will cause the chalcone to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of a Quinazoline Derivative
This protocol outlines a potential route to synthesize a quinazoline derivative, a heterocyclic scaffold present in many bioactive molecules, through cyclization of the starting material.[7][8][17][18][19]
Materials:
-
This compound
-
Ammonium acetate
-
Glacial acetic acid
-
Magnetic stirrer and hotplate
-
Round bottom flask with reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add an excess of ammonium acetate.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Phase 2: In Vitro Screening for COX-2 Inhibition
Once a library of derivatives has been synthesized, the next step is to screen them for their ability to inhibit COX-2. A counter-screen against COX-1 is crucial to determine selectivity.
Protocol 3: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on a fluorometric detection method, which offers high sensitivity and is suitable for high-throughput screening.[20][21]
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
Fluorogenic probe (e.g., Amplex Red)
-
COX Cofactor (e.g., hematin, L-epinephrine)
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the supplier's instructions. Dilute the test compounds and positive control to the desired concentrations in COX Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted test compound or control. Add the diluted COX-2 enzyme to all wells except the "Negative Control" wells. Incubate at 37°C for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.[22][23]
-
Reaction Initiation: Prepare a reaction mix containing the COX Assay Buffer, fluorogenic probe, and cofactor. Add this mix to each well. Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically in a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) value.
-
Counter-Screening and Selectivity Index
To determine the selectivity of the "hit" compounds, the same assay protocol should be performed using the COX-1 enzyme. The selectivity index (SI) is then calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.
Data Presentation and Interpretation
The results of the screening should be organized in a clear and concise manner to facilitate comparison and the identification of promising hits.
Table 1: Representative Screening Data
| Compound ID | Derivative Class | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| N-ABP-01 | Starting Material | > 100 | > 100 | - |
| CHAL-01 | Chalcone | 5.2 | 78.5 | 15.1 |
| QUIN-01 | Quinazoline | 15.8 | 95.3 | 6.0 |
| Celecoxib | Reference | 0.45 | 15.2 | 33.8 |
Note: The data presented are hypothetical and for illustrative purposes only.
Interpreting the Data:
-
IC50: The concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
-
Ki (Inhibition Constant): While IC50 is a measure of functional strength, the Ki is a measure of binding affinity and is independent of substrate concentration. The Cheng-Prusoff equation can be used to convert IC50 to Ki, allowing for more direct comparison of inhibitor potency.
-
Selectivity Index (SI): A crucial parameter for identifying compounds with a favorable therapeutic window. A high SI is desirable for COX-2 inhibitors to minimize COX-1 related side effects.
Phase 3: Hit-to-Lead Optimization
Once initial hits with promising potency and selectivity are identified, the hit-to-lead optimization phase begins. This involves a systematic, iterative process of chemical modification to improve the compound's overall profile.
Structure-Activity Relationship (SAR) Studies
The goal of SAR studies is to understand how different chemical modifications affect the biological activity of the compounds. For our acetanilide scaffold targeting COX-2, the following modifications can be explored:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings of the chalcone or other derivatives can significantly impact potency and selectivity. Electron-donating or electron-withdrawing groups can be systematically introduced to probe the electronic and steric requirements of the COX-2 active site.
-
Modification of the Linker: In chalcones, the α,β-unsaturated ketone system is a key feature. Modifications to this linker, such as saturation or replacement with other functional groups, can provide insights into its role in binding.
-
Heterocyclic Core Variations: For derivatives like quinazolines, exploring different substitution patterns on the heterocyclic ring system can lead to improved interactions with the enzyme.
Improving Pharmacokinetic Properties
In addition to potency and selectivity, a successful drug candidate must possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). During the hit-to-lead phase, initial assessments of properties such as solubility, metabolic stability, and cell permeability should be conducted. Molecular modifications can be made to address any liabilities in these areas. For example, the introduction of polar groups can improve solubility, while blocking sites of metabolism can increase the compound's half-life.[24]
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel and selective COX-2 inhibitors. By following the systematic workflow outlined in this application note, from library synthesis and in vitro screening to iterative hit-to-lead optimization, researchers can efficiently identify and refine potent anti-inflammatory drug candidates. The detailed protocols and strategic guidance provided herein are intended to empower scientists in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. jms.ump.edu.pl [jms.ump.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Claisen-Schmidt Condensation [cs.gordon.edu]
- 15. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 16. tsijournals.com [tsijournals.com]
- 17. iosrjournals.org [iosrjournals.org]
- 18. Quinazoline synthesis [organic-chemistry.org]
- 19. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. biomedres.us [biomedres.us]
N-(2-acetyl-4-bromophenyl)acetamide: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
An Application Guide for Researchers
Abstract
N-(2-acetyl-4-bromophenyl)acetamide is a strategically functionalized aromatic compound that serves as a pivotal starting material in medicinal chemistry and drug discovery. Its unique arrangement of an ortho-acetyl group, a protected aniline (acetamide), and a synthetically versatile bromine atom makes it an ideal precursor for constructing a variety of high-value heterocyclic scaffolds. This guide provides an in-depth exploration of its properties, safety protocols, and its application in the synthesis of biologically active molecules such as quinolines, quinazolines, and benzodiazepines. Detailed, field-tested protocols are provided to illustrate its practical utility for researchers in organic synthesis and pharmaceutical development.
Introduction and Strategic Importance
In the landscape of drug discovery, the efficient synthesis of novel molecular architectures is paramount. This compound (herein referred to as 1 ) emerges as a building block of significant value due to its pre-installed functional handles, which allow for rapid diversification and entry into complex molecular frameworks.
The core utility of compound 1 is derived from three key structural features:
-
The Ortho-Acetyl Group: This ketone functionality is a classic handle for cyclization reactions, most notably the Friedländer annulation for quinoline synthesis.[1][2][3]
-
The Acetamide Group: This serves as a protecting group for the aniline nitrogen. Its hydrolysis unmasks the ortho-amino group, which is critical for the formation of nitrogen-containing heterocycles like quinazolines and benzodiazepines.[4][5][6]
-
The C4-Bromine Atom: This halogen provides a reliable site for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to modulate the pharmacological profile of the final molecule.
This combination of features makes 1 a powerful platform for generating libraries of compounds for high-throughput screening and lead optimization.
Figure 1: Synthetic utility of this compound.
Physicochemical Data and Safety Protocols
Proper handling and storage are critical for ensuring experimental success and laboratory safety. The properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [7] |
| CAS Number | 29124-64-9 | [7] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [7] |
| Molecular Weight | 256.10 g/mol | [7] |
| Appearance | Light grey to off-white solid | [8] |
| Melting Point | 165 - 169 °C |
Safety and Handling
This compound is an irritant and requires careful handling in a controlled laboratory environment.[8][9][10]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles (EN 166).[10]
-
Handling: Avoid breathing dust.[8] Wash hands thoroughly after handling.[9] Avoid formation of dust and aerosols.
-
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[8]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store locked up.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Application in Heterocycle Synthesis: Protocols and Insights
The true power of this compound lies in its ability to be transformed into diverse heterocyclic cores. The following section details protocols for its use in synthesizing quinolines and quinazolines, two scaffolds prevalent in pharmaceuticals.
Application 1: Synthesis of Substituted Quinolines via Friedländer Annulation
The Friedländer annulation is a cornerstone reaction in organic chemistry for synthesizing quinolines.[3] It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[3] The reaction first requires the in situ or prior hydrolysis of the acetamide in compound 1 to unmask the free amine, forming 2-amino-5-bromoacetophenone. This intermediate then undergoes a base-catalyzed condensation and cyclization.
Figure 2: Simplified workflow of the Friedländer Annulation.
Protocol: Synthesis of 6-Bromo-2,4-dimethylquinoline
This protocol describes the reaction of the deacetylated starting material with acetone.
-
Deacetylation (Hydrolysis of Amide):
-
To a round-bottom flask, add this compound (1.0 g, 3.9 mmol) and 15 mL of 6M hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 2 hours. The solid should dissolve to give a clear solution.
-
Insight: This acidic hydrolysis efficiently removes the acetyl protecting group to generate the crucial free ortho-amino ketone in situ.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8. The product, 2-amino-5-bromoacetophenone, may precipitate. This intermediate can be extracted or used directly.
-
-
Friedländer Annulation:
-
To the neutralized mixture containing 2-amino-5-bromoacetophenone, add acetone (5.7 mL, 78 mmol, 20 eq.) and piperidine (0.39 mL, 3.9 mmol, 1.0 eq.).
-
Insight: Piperidine acts as a basic catalyst, promoting both the initial aldol condensation between the two ketone partners and the subsequent cyclization/dehydration cascade.[1] A large excess of acetone is used as both a reactant and a solvent.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate.
-
Expected Outcome: A crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The NMR spectrum should show characteristic aromatic signals for the quinoline core and two methyl singlets.
-
Application 2: Synthesis of Substituted Quinazolines
Quinazolines are another class of heterocycles with a wide range of biological activities.[6][11] Their synthesis can be achieved from o-aminoaryl ketones (generated from 1 by deacetylation) and a nitrogen source, such as an amide or nitrile, often under catalytic conditions.[11][12]
Protocol: Synthesis of 6-Bromo-2-phenylquinazoline
This protocol outlines a general method using benzamide as the nitrogen and phenyl source.
-
Deacetylation:
-
Prepare 2-amino-5-bromoacetophenone from this compound as described in step 1 of the Friedländer protocol (Section 3.1). For this protocol, it is recommended to extract the intermediate with ethyl acetate after neutralization and evaporate the solvent to obtain the crude aminoketone.
-
-
Cyclocondensation:
-
In a sealed reaction vessel, combine the crude 2-amino-5-bromoacetophenone (from 3.9 mmol of starting material), benzamide (0.57 g, 4.7 mmol, 1.2 eq.), and a suitable catalyst such as polyphosphoric acid (PPA) or a Lewis acid like InCl₃. Alternatively, a modern approach might use an iridium or ruthenium catalyst for a dehydrogenative coupling reaction.
-
Insight: The choice of catalyst is crucial. PPA acts as both a catalyst and a dehydrating agent at high temperatures. Transition-metal catalysts offer milder conditions and higher atom economy by promoting a dehydrogenative pathway.
-
Heat the reaction mixture to 130-150 °C for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature. Carefully quench the reaction by pouring it onto crushed ice and neutralizing with aqueous ammonia or sodium hydroxide solution.
-
A precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
-
Purification and Characterization:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.
-
Expected Outcome: A solid product.
-
Characterization: Confirm the structure by NMR, MS, and melting point analysis.
-
Conclusion
This compound is a commercially available and highly effective building block for constructing diverse and medicinally relevant heterocyclic systems. The protocols and strategic insights provided herein demonstrate its utility in synthesizing substituted quinolines and quinazolines. By leveraging the compound's ortho-amino ketone precursor and the versatile bromine handle, researchers can rapidly access complex molecules, accelerating the process of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. actascientific.com [actascientific.com]
Troubleshooting & Optimization
Technical Support Center: N-(2-acetyl-4-bromophenyl)acetamide Purification
Welcome to the technical support center for N-(2-acetyl-4-bromophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
I. Understanding the Molecule and its Synthesis
This compound is a substituted acetanilide derivative. Its synthesis commonly involves the Friedel-Crafts acylation of 4-bromoacetanilide. This electrophilic aromatic substitution reaction, while effective, can present several purification challenges due to the formation of side products and the presence of unreacted starting materials.
Typical Synthetic Route:
Caption: Synthetic and purification workflow for this compound.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oily residue instead of a solid. What should I do?
Answer:
The presence of an oily product often indicates significant impurities that are depressing the melting point of your target compound. The likely culprits are residual solvent, unreacted starting materials, or low molecular weight byproducts.
-
Initial Step: Trituration. Before attempting more complex purification, try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can often induce crystallization of the desired product by washing away more soluble impurities.
-
Solvent Removal: Ensure all reaction and work-up solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove azeotropically bound solvents.
-
Proceed to Chromatography: If trituration fails, column chromatography is the most effective method for separating the desired product from oily impurities.
Question 2: After recrystallization, my yield is very low. How can I improve it?
Answer:
Low recovery from recrystallization is a common issue and can be attributed to several factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like ethanol/water or ethyl acetate/hexanes is often effective.[1][2]
-
Excess Solvent: Using too much solvent will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
Premature Crystallization: If the product crystallizes too quickly upon cooling, it may trap impurities. Ensure the solution is fully dissolved at the boiling point of the solvent before cooling.
Question 3: My purified product is colored (e.g., yellow or brown). How can I decolorize it?
Answer:
Colored impurities often arise from oxidation of the aniline moiety or from polymeric byproducts formed during the Friedel-Crafts reaction.
-
Activated Charcoal: The most common method for removing colored impurities is treatment with activated charcoal.[2]
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution.
-
Boil the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize.
-
-
Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.
Question 4: Thin Layer Chromatography (TLC) of my purified product shows multiple spots. How do I improve the purity?
Answer:
The presence of multiple spots on TLC indicates that your purification was incomplete.
-
Recrystallization: If the impurities are present in small amounts, a second recrystallization may be sufficient to achieve the desired purity.
-
Column Chromatography: For mixtures with significant amounts of impurities or impurities with similar polarity to the product, column chromatography is the recommended method.[3]
Column Chromatography Protocol:
Parameter Recommendation Stationary Phase Silica gel (60-120 mesh) Mobile Phase (Eluent) A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Sample Loading Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel before loading it onto the column. Fraction Collection Collect small fractions and monitor them by TLC to identify the fractions containing the pure product.
III. Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
-
¹H NMR (in CDCl₃):
-
Singlet around δ 2.2 ppm (3H, acetamido CH₃)
-
Singlet around δ 2.6 ppm (3H, acetyl CH₃)
-
Aromatic protons (3H) in the range of δ 7.5-8.5 ppm.
-
A broad singlet for the N-H proton.
-
-
IR (KBr pellet):
-
N-H stretch around 3300 cm⁻¹
-
C=O (amide) stretch around 1670 cm⁻¹[4]
-
C=O (ketone) stretch around 1690 cm⁻¹
-
Aromatic C=C stretches in the 1600-1450 cm⁻¹ region.
-
Q2: What is the expected melting point of pure this compound?
A2: The melting point of a pure compound is a sharp range. While a specific literature value for this compound is not consistently reported, a sharp melting point is a good indicator of purity. A broad melting range suggests the presence of impurities.
Q3: What are the most common impurities in the synthesis of this compound?
A3: The primary impurities to be aware of are:
-
Unreacted 4-bromoacetanilide: The starting material may be carried through the reaction if the acylation is incomplete.[5]
-
Di-acetylated byproduct: Although less common, over-acetylation can occur.
-
Positional isomers: Friedel-Crafts acylation can sometimes yield other isomers, although the ortho-acylation is generally favored due to the directing effect of the acetamido group.
-
Hydrolyzed starting material: Exposure of 4-bromoacetanilide to acidic conditions can lead to hydrolysis back to 4-bromoaniline.
Q4: How should I store purified this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent degradation.
IV. Purification Workflow Diagram
Caption: Decision-making workflow for the purification of this compound.
V. References
-
Chegg. (2022, April 3). Solved 1 H NMR spectrum of N- (para-bromophenyl). Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). Acetamide Impurities. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Common impurities in N-Bromoacetamide and how to remove them. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis Protocol for Acetamide, N-9-acridinyl-2-bromo-: A Technical Guide. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). N-{2-[2-(2-Bromophenyl)acetyl]-4,5-dimethoxyphenylethyl}acetamide. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2'-Bromoacetanilide. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Ronaldson, V., Storey, J. M. D., & Harrison, W. T. A. (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 61(9), o3156–o3158. --INVALID-LINK--
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis of 2-Bromo-N-(4-sulfamoylphenyl)acetamide: An Application Note and Protocol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from --INVALID-LINK--
-
SpectraBase. (n.d.). acetamide, N-(4-bromophenyl)-2-(2,4,6-trimethylphenoxy)-. Retrieved from --INVALID-LINK--
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. --INVALID-LINK--
-
Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. --INVALID-LINK--
-
Vecchio, S., & Tomassetti, M. (2009). Vapor pressures and standard molar enthalpies, entropies and Gibbs energies of sublimation of three 4-substituted acetanilide derivatives. Fluid Phase Equilibria, 279(1), 64–72. --INVALID-LINK--
-
IRE Journals. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 2(11), 1-4. --INVALID-LINK--
-
PubChem. (n.d.). 4'-Bromoacetanilide. Retrieved from --INVALID-LINK--
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of N-[4-(dimethylamino)phenyl]acetamide. Retrieved from --INVALID-LINK--
-
Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o461. --INVALID-LINK--
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-2-methoxy-. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Bromo-n-(4-bromophenyl)acetamide. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimizing N-(2-acetyl-4-bromophenyl)acetamide Synthesis
Welcome to the Technical Support Center for the synthesis of N-(2-acetyl-4-bromophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize reaction conditions, maximize yield and purity, and effectively troubleshoot common experimental challenges.
Introduction: The Synthetic Challenge
The synthesis of this compound involves the N-acylation of 4-bromo-2-aminoacetophenone. The primary challenge in this transformation lies in the electronic nature of the starting material. The presence of two electron-withdrawing groups, the acetyl (-COCH₃) and bromo (-Br) substituents, deactivates the benzene ring and reduces the nucleophilicity of the amino group (-NH₂). This decreased reactivity can lead to sluggish or incomplete reactions under standard acylation conditions. Consequently, careful optimization of reaction parameters, particularly temperature, is crucial to achieving a successful outcome.
This guide will provide a framework for understanding the critical interplay of reaction conditions and offer solutions to common problems encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature for this reaction is a delicate balance. Due to the reduced nucleophilicity of the starting material, 4-bromo-2-aminoacetophenone, a slightly elevated temperature may be required to drive the reaction to completion. However, excessively high temperatures can lead to the formation of impurities and potential degradation of the product. A good starting point is to conduct the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC). If the reaction is slow or stalls, gentle heating to 40-60°C can be beneficial. It is not recommended to exceed 80°C, as this significantly increases the risk of side reactions.
Q2: My reaction is not going to completion, even with extended reaction times. What should I do?
A2: An incomplete reaction is a common issue due to the deactivated nature of the starting amine. Here are a few troubleshooting steps:
-
Increase Temperature: As mentioned in Q1, gradually increasing the temperature to 40-60°C can enhance the reaction rate. Monitor for any changes in the impurity profile by TLC.
-
Choice of Acylating Agent: Acetic anhydride is generally preferred for this synthesis as it is less reactive than acetyl chloride and can be used with a base catalyst like pyridine, which also acts as a solvent. If using acetyl chloride, ensure strictly anhydrous conditions to prevent its hydrolysis to acetic acid.
-
Catalyst: The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside pyridine can significantly accelerate the acylation of deactivated anilines.
-
Reagent Purity: Ensure the purity of your 4-bromo-2-aminoacetophenone and the acylating agent. Impurities can inhibit the reaction.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products can be attributed to several factors:
-
Unreacted Starting Material: The most common "extra spot" is the starting material, 4-bromo-2-aminoacetophenone. This indicates an incomplete reaction.
-
Diacetylation: While less common with deactivated anilines, it is possible to form a diacetylated product where the nitrogen is acylated twice. This is more likely to occur with a large excess of the acylating agent and higher temperatures.
-
O-Acylation of Enol Form: The ortho-acetyl group can potentially exist in its enol form, and this hydroxyl group could be acylated. This is generally less favorable than N-acylation but can occur under certain conditions.
-
Degradation Products: At elevated temperatures, the starting material or product may begin to decompose, leading to a complex mixture of byproducts.
Q4: How can I best purify the crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing minor impurities. A common solvent system for recrystallization of similar acetanilides is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is recommended. A mobile phase of ethyl acetate and hexane is a good starting point for elution. The polarity can be adjusted based on the separation observed on a TLC plate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low. 2. Purity of starting materials is low. 3. Acylating agent has hydrolyzed. 4. Insufficient reaction time. | 1. Gently heat the reaction to 40-60°C and monitor by TLC. 2. Verify the purity of 4-bromo-2-aminoacetophenone and the acylating agent. 3. Use freshly opened or distilled acylating agents and ensure anhydrous conditions. 4. Extend the reaction time, monitoring for product formation and potential degradation. |
| Formation of Multiple Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of water in the reaction. | 1. Maintain the reaction temperature at or below 60°C. Consider running the reaction at room temperature for a longer period. 2. Use a slight excess (1.1-1.2 equivalents) of the acylating agent. A large excess can promote side reactions. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Product is Oily or Difficult to Crystallize | 1. Presence of unreacted starting material or solvent. 2. Formation of an eutectic mixture with impurities. | 1. Ensure complete removal of the reaction solvent under reduced pressure. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. 2. Purify the crude product using silica gel column chromatography to remove impurities before attempting recrystallization. |
| Broad or Unclear NMR Spectrum | 1. Presence of impurities. 2. Residual solvent. | 1. Re-purify the sample by recrystallization or column chromatography. 2. Dry the sample under high vacuum for an extended period to remove any remaining solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride in Pyridine
This protocol is a recommended starting point for the synthesis, utilizing pyridine as both a solvent and a base.
Materials:
-
4-bromo-2-aminoacetophenone
-
Acetic anhydride
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-aminoacetophenone (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution. If the reaction is slow to initiate, a catalytic amount of DMAP can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
If the reaction has not reached completion, gently heat the mixture to 40-50°C and continue to monitor by TLC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with 1 M HCl to remove the pyridine.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography.
Characterization Data (Predicted)
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Expected to be in the range of 160-180°C. The melting point of N-(4-bromophenyl)acetamide is reported to be around 165-169°C[3].
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~ 8.5-9.0 ppm (s, 1H, NH)
-
δ ~ 7.5-8.0 ppm (m, 3H, Ar-H)
-
δ ~ 2.6 ppm (s, 3H, COCH₃)
-
δ ~ 2.2 ppm (s, 3H, NHCOCH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~ 200 ppm (C=O, acetyl)
-
δ ~ 169 ppm (C=O, amide)
-
δ ~ 140-115 ppm (Ar-C)
-
δ ~ 30 ppm (COCH₃)
-
δ ~ 25 ppm (NHCOCH₃)
-
Visualizing the Workflow
Logical Troubleshooting Flowchart for Low Yield
Caption: A step-by-step decision tree for troubleshooting low product yield.
Experimental Workflow Diagram
Caption: A summary of the key stages in the synthesis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 4'-Bromoacetanilide CAS#: 103-88-8 [m.chemicalbook.com]
- 4. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 6. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 7. 4'-Bromoacetanilide | C8H8BrNO | CID 7683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 9. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of N-(2-acetyl-4-bromophenyl)acetamide
Welcome to the technical support guide for the crystallization of N-(2-acetyl-4-bromophenyl)acetamide (CAS: 29124-64-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. The guidance is designed for researchers, chemists, and pharmaceutical development professionals aiming to achieve high purity and yield.
Understanding the Molecule: A Foundation for Success
This compound possesses a molecular structure with competing characteristics that directly influence its crystallization behavior. The molecule contains:
-
Polar Functional Groups: An amide (-NH-C=O) and a ketone (-C=O) group, which can participate in hydrogen bonding.
-
Nonpolar Features: A bromophenyl ring, which is hydrophobic and contributes to solubility in less polar organic solvents.
This duality means that solvent selection is the most critical parameter for successful crystallization. The compound is generally not soluble enough in highly nonpolar solvents (e.g., hexanes) or highly polar solvents (e.g., water) alone, making solvents of intermediate polarity or mixed-solvent systems the ideal choice[1].
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, based on the molecule's structure, excellent starting points are solvents of intermediate polarity. We recommend screening the following:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate.
-
Mixed-Solvent Systems: Ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane[2].
The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated[3].
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution above its melting point or when the solution is too highly supersaturated. The resulting oil is an amorphous form of your compound that can trap impurities.
Causality: This often happens when the solution cools too quickly or the solvent is a very poor solvent for the compound[4].
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves completely.
-
Add More "Good" Solvent: Add a small amount (e.g., 5-10% of the total volume) of the solvent in which your compound is more soluble to reduce the level of supersaturation[4].
-
Ensure Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated from the cold surface by a few paper towels or a cork ring, before moving it to an ice bath[4].
-
Change Solvents: If the problem persists, the boiling point of your chosen solvent may be too high relative to the compound's melting point. Switch to a lower-boiling solvent system.
Q3: I'm not getting any crystals, even after cooling the solution in an ice bath. What's wrong?
A3: This indicates that your solution is not supersaturated, meaning you have used too much solvent[4].
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Continue until you observe slight cloudiness (saturation point) at the boiling temperature, then add a drop or two of fresh solvent to redissolve it. Then, attempt to cool again.
-
Induce Nucleation: If the solution is saturated but crystals won't form, you need to induce nucleation.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide a surface for the first crystals to form[4][5].
-
Seed Crystals: Add a tiny speck of the crude solid (a "seed crystal") to the cooled solution. This provides a template for crystal growth[4].
-
Q4: My final product has a low yield. How can I improve it?
A4: A low yield is typically caused by using an excessive amount of solvent, which leaves a significant portion of your product dissolved in the mother liquor[4].
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid.
-
Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes after slow cooling to room temperature to maximize precipitation.
-
Recover a Second Crop: Collect your first batch of crystals by filtration. Then, reduce the volume of the filtrate (mother liquor) by about half through boiling or rotary evaporation and cool it again. This will often yield a "second crop" of crystals, which should be analyzed for purity separately.
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental issues with detailed, cause-and-effect explanations.
Issue 1: The Crude Product Fails to Dissolve
-
Potential Cause: The chosen solvent is too nonpolar or too polar for the compound.
-
Scientific Rationale: The principle of "like dissolves like" dictates that a solute's solubility is highest in a solvent with similar polarity[1]. This compound's mixed polarity requires a solvent that can accommodate both its hydrogen-bonding groups and its hydrophobic ring.
-
Recommended Action: Refer to the solvent selection table below. If you are using a nonpolar solvent like hexane, switch to a more polar one like ethyl acetate. If you are in a highly polar solvent like water, try a less polar one like ethanol.
Table 1: Solvent Selection Guide for this compound
| Solvent | Polarity Index | Suitability as Primary Solvent | Suitability as Anti-Solvent | Rationale |
| n-Hexane | 0.1 | Poor | Excellent | Too nonpolar to dissolve the compound effectively. Ideal for precipitating the compound from a more polar solvent. |
| Toluene | 2.4 | Moderate | Good | May work, but aromatic solvents can sometimes form solvates. |
| Ethyl Acetate | 4.4 | Excellent | Poor | Good balance of polarity to dissolve the compound when hot. A common choice for similar amides[6][7]. |
| Ethanol | 4.3 | Excellent | Poor | A polar protic solvent that can hydrogen bond with the compound. Often used with water as an anti-solvent. |
| Acetone | 5.1 | Good | Poor | Can be effective, but its low boiling point may require careful handling to prevent premature evaporation. |
| Water | 10.2 | Poor | Excellent | Too polar; the hydrophobic bromophenyl ring prevents significant dissolution[1]. Ideal as an anti-solvent with ethanol or acetone. |
Issue 2: Crystals Form Too Quickly and Appear as a Fine Powder
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Potential Cause: The solution was cooled too rapidly, leading to rapid precipitation instead of slow crystal growth.
-
Scientific Rationale: The formation of a pure, well-ordered crystal lattice is a thermodynamically controlled process that requires time. Rapid "crashing out" traps impurities within the fast-forming solid, defeating the purpose of recrystallization[4][5].
-
Recommended Action:
-
Re-heat the solution to re-dissolve the solid.
-
Add a small excess of solvent (5-10% more) to ensure the solution is not oversaturated the moment it's removed from heat[4].
-
Insulate the flask (e.g., place it on a cork ring, cover with a watch glass) and allow it to cool undisturbed to room temperature over at least 30 minutes before transferring to an ice bath.
-
Issue 3: The Purified Product is Colored
-
Potential Cause: Highly colored, polar impurities are present in the crude material and co-crystallize with the product.
-
Recommended Action:
-
Dissolve the crude solid in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution.
-
Swirl the mixture and keep it hot for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Proceed with the slow cooling of the now-decolorized filtrate as usual.
-
Visualized Workflows and Protocols
General Troubleshooting Workflow
The following diagram outlines the decision-making process for troubleshooting common crystallization issues.
Caption: A flowchart for troubleshooting common crystallization problems.
Principle of Two-Solvent Recrystallization
This method is highly effective for this compound. It uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. unifr.ch [unifr.ch]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
common impurities in N-(2-acetyl-4-bromophenyl)acetamide and their removal
Technical Support Center: N-(2-acetyl-4-bromophenyl)acetamide
A Guide to Identification and Removal of Common Impurities
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what does it imply for potential impurities?
The most common and logical synthetic route to this compound is the Friedel-Crafts Acylation of N-(4-bromophenyl)acetamide.[1][2] In this electrophilic aromatic substitution reaction, an acetyl group (CH₃CO-) is introduced onto the aromatic ring of the starting material, N-(4-bromophenyl)acetamide.
The reaction typically uses an acylating agent like acetyl chloride or acetic anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The acetylamino group (-NHCOCH₃) is an activating, ortho-, para-directing group. Since the para-position is blocked by the bromine atom, the acylation is directed to the ortho-position (C2 on the ring), yielding the desired product.
This synthesis pathway is the primary source of potential impurities, which can be categorized as:
-
Unreacted Starting Materials: N-(4-bromophenyl)acetamide.
-
Reagent-Derived Impurities: Hydrolyzed acylating agents (e.g., acetic acid) and residual Lewis acid catalyst.[4]
-
Reaction Byproducts: Isomeric and poly-acylated products.
Q2: Can you detail the most common chemical impurities I should expect in my crude this compound?
Certainly. Understanding the profile of potential impurities is the first step toward effective purification.
-
N-(4-bromophenyl)acetamide (Starting Material): Incomplete reactions will leave residual starting material. Due to its structural similarity to the product, it can be challenging to remove.
-
Acetic Acid: If acetyl chloride or acetic anhydride is exposed to moisture, it hydrolyzes to form acetic acid.[4] This is a common acidic impurity.
-
Isomeric Byproduct - N-(3-acetyl-4-bromophenyl)acetamide: While the acetylamino group strongly directs acylation to the ortho position, a small amount of the meta-acylated isomer can form, particularly if reaction temperatures are not well-controlled. Separating this isomer is often the most significant purification challenge.
-
Poly-acylated Byproducts: The introduction of the first acetyl group is deactivating, which generally prevents further acylation.[1][2] However, under forcing conditions (e.g., high temperature, excess reagents), trace amounts of di-acylated products might be formed.
-
Hydrolysis Products (e.g., 4-bromo-2-acetylaniline): During aqueous workup, particularly under harsh acidic or basic conditions, the amide functional group of the product can hydrolyze, leading to the corresponding aniline.[5]
Q3: How can these impurities compromise my experimental results or downstream applications?
The purity of this compound is critical, especially in fields like drug development and materials science.
-
Pharmacological Screening: Impurities can lead to false positives or negatives in biological assays, confounding structure-activity relationship (SAR) studies. Isomeric impurities are particularly problematic as they may exhibit different biological activities.
-
Crystallography: The presence of even minor impurities can significantly hinder or prevent the formation of single crystals suitable for X-ray diffraction analysis.
-
Reproducibility: Using an impure reagent batch can lead to inconsistent reaction yields and outcomes, making experiments difficult to reproduce.
-
Regulatory Compliance: For pharmaceutical applications, stringent purity thresholds must be met, and all impurities above a certain level (typically >0.1%) must be identified and characterized.[6]
Troubleshooting and Purification Guide
This section addresses specific issues you might encounter during the purification of this compound.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Crude product is a sticky oil or gummy solid. | 1. Presence of acidic impurities like acetic acid. 2. Residual solvent. 3. Presence of low-melting point eutectic mixtures of impurities. | 1. Perform an acid-base wash. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic components.[4][7] 2. Ensure the product is thoroughly dried under a high vacuum. |
| Thin Layer Chromatography (TLC) shows multiple spots. | 1. Spot with lower Rf: Likely unreacted N-(4-bromophenyl)acetamide (more polar). 2. Spot with very similar Rf: Could be the N-(3-acetyl-4-bromophenyl)acetamide isomer. 3. Spot at the baseline: Acidic impurities or highly polar byproducts. | 1. Recrystallization: This is the most effective method for removing the bulk of unreacted starting material. 2. Column Chromatography: If recrystallization fails to separate isomers, silica gel column chromatography is necessary. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) will typically elute the less polar desired product before the more polar starting material. |
| 1H NMR spectrum shows broad peaks or unidentifiable signals. | 1. Sample contains a mixture of compounds (product, starting material, isomers). 2. Residual acidic or basic impurities are interacting with the product. | 1. Re-purify the sample using the methods described above (recrystallization or chromatography). 2. Ensure the sample is free from acidic/basic contaminants by performing a neutral wash (e.g., with brine) and thoroughly drying before analysis. |
| Low yield after recrystallization. | 1. The chosen solvent system is too effective (product is too soluble). 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Optimize the solvent system: A good recrystallization solvent dissolves the compound when hot but not when cold.[8] Ethanol/water or isopropanol/water mixtures are often effective. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Pre-heat the filtration funnel and flask to prevent the product from crashing out of the solution prematurely. |
Experimental Protocols
Protocol 1: Purification via Recrystallization
This protocol is designed to remove unreacted starting materials and other impurities with different solubility profiles. The choice of solvent is critical and may require minor optimization.
Principle: The principle of "like dissolves like" governs solubility.[9] this compound is more soluble in moderately polar organic solvents like ethanol than in water. By creating a supersaturated solution in a hot solvent mixture and allowing it to cool slowly, the desired compound with lower solubility at cold temperatures will crystallize out, leaving more soluble impurities behind in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing solubility. Ethanol or isopropanol are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or isopropanol) dropwise while swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and clarify the solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Purification workflow for this compound.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide - Google Patents [patents.google.com]
- 7. N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcbsc.org [jcbsc.org]
- 9. solubilityofthings.com [solubilityofthings.com]
stability issues of N-(2-acetyl-4-bromophenyl)acetamide in solution
Welcome to the technical support center for N-(2-acetyl-4-bromophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the underlying chemical principles, you can mitigate degradation, ensure data integrity, and optimize your experimental outcomes.
Introduction: Understanding the Stability Profile
This compound belongs to the acetanilide class of compounds. While generally stable in solid form, acetanilides can be susceptible to degradation in solution, primarily through hydrolysis. The stability of this compound is influenced by several factors, including pH, solvent composition, temperature, and light exposure. This guide will provide a framework for identifying and addressing these stability challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My solution of this compound is showing a decrease in concentration over time. What is the likely cause?
Answer: The most probable cause of concentration loss in a solution of this compound is chemical degradation, with hydrolysis being the primary pathway. Acetanilide derivatives can undergo hydrolysis, especially under strongly acidic or basic conditions, which cleaves the amide bond to yield 2-amino-5-bromoacetophenone and acetic acid.[1]
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of your solution. Extreme pH values can significantly accelerate hydrolysis.
-
Buffer Selection: If your experimental conditions permit, use a buffer system to maintain a stable pH, ideally within the neutral range (pH 6-8), where the rate of hydrolysis is generally at a minimum.
-
Temperature Control: Store your solutions at lower temperatures (e.g., 2-8°C) when not in use. Elevated temperatures can increase the rate of chemical degradation.
-
Solvent Purity: Ensure the purity of your solvents. Contaminants can sometimes catalyze degradation reactions.
Diagram: Proposed Hydrolytic Degradation Pathway
The following diagram illustrates the likely acid/base-catalyzed hydrolysis of this compound.
Caption: Proposed mechanism for the hydrolysis of this compound.
FAQ 2: I'm observing precipitation or crystallization in my stock solution. What could be the reason and how can I resolve it?
Answer: Precipitation or crystallization from a solution of this compound is typically related to solubility limits being exceeded. This can be influenced by solvent choice, temperature, and the presence of co-solutes. While the physical stability of amorphous acetanilide derivatives can be enhanced by formulation with polymers, in a pure solution, solubility is a key factor.[2][3][4]
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in your chosen solvent system at the desired temperature. You may need to perform a solubility study to establish these parameters.
-
Solvent Selection: Acetanilides generally exhibit better solubility in organic solvents like ethanol, acetone, and hot water compared to cold water.[1] Consider using a co-solvent system if working with aqueous solutions.
-
Temperature Control: Be mindful of temperature fluctuations. A solution prepared at a higher temperature may precipitate upon cooling if it is supersaturated at the lower temperature.
-
Filtration: If you suspect the presence of insoluble impurities, filter the solution through a 0.22 µm or 0.45 µm filter.
Table 1: Exemplar Solubility Data for this compound
| Solvent | Temperature (°C) | Approximate Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| Water | 70 | 1.5 |
| Ethanol | 25 | 15 |
| DMSO | 25 | > 50 |
| Acetonitrile | 25 | 8 |
Note: This data is for illustrative purposes and should be experimentally verified.
FAQ 3: How should I prepare and store my this compound solutions to ensure maximum stability?
Answer: Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.
Protocol for Solution Preparation and Storage:
-
Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vessel.
-
Solvent Addition: Add the desired solvent incrementally while mixing or sonicating to aid dissolution. For aqueous-based solutions, preparing a concentrated stock in a water-miscible organic solvent (e.g., DMSO or ethanol) and then diluting it into the aqueous buffer is a common practice.
-
pH Adjustment: If necessary, adjust the pH of the final solution to a neutral range (pH 6-8) using appropriate buffers.
-
Storage Conditions:
-
Short-term (≤ 24 hours): Store at 2-8°C, protected from light.
-
Long-term (> 24 hours): Aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Inert Atmosphere: For extended long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen, which could potentially participate in oxidative degradation pathways, although hydrolysis is the more common route.
Diagram: Recommended Workflow for Solution Preparation
Caption: A generalized workflow for preparing stable solutions of this compound.
FAQ 4: Are there any analytical methods to monitor the stability of this compound in my solutions?
Answer: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for stability monitoring. A stability-indicating HPLC method can separate the parent compound from its potential degradants.
Protocol for a Generic Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (this should be determined by running a UV scan).
-
Forced Degradation Study: To validate the method's stability-indicating nature, you should perform a forced degradation study. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidation, and photolysis) to intentionally generate degradation products. The method should demonstrate the ability to resolve the parent peak from any degradant peaks.
Table 2: Example Forced Degradation Conditions
| Condition | Reagent/Parameter | Time | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Degradation peak for 2-amino-5-bromoacetophenone |
| Base Hydrolysis | 0.1 N NaOH | 4 hours | Significant degradation |
| Thermal Stress | 60°C in solution | 48 hours | Potential for some degradation |
| Oxidative | 3% H₂O₂ | 24 hours | Monitor for new peaks |
| Photolytic | UV light (254 nm) | 24 hours | Assess for photodegradation |
References
- 1. nbinno.com [nbinno.com]
- 2. Physical Stability of Amorphous Acetanilide Derivatives Improved by Polymer Excipients [jstage.jst.go.jp]
- 3. Physical stability of amorphous acetanilide derivatives improved by polymer excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Physical stability of amorphous acetanilide derivatives improved by polymer excipients (2006) | Tamaki Miyazaki | 33 Citations [scispace.com]
Technical Support Center: Reaction Monitoring for N-(2-acetyl-4-bromophenyl)acetamide Synthesis
Welcome to the technical support center for the synthesis of N-(2-acetyl-4-bromophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your reaction, leading to a high-purity final product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the synthesis of this compound?
The most common and effective techniques are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural confirmation and to check for the presence of starting materials or byproducts in the crude reaction mixture.[1][2][3]
Q2: How do I choose between TLC and HPLC for reaction monitoring?
TLC is a rapid, qualitative, and inexpensive method ideal for quickly checking the progress of a reaction at the bench.[4][5] It's excellent for determining the point of consumption of the starting material. HPLC provides quantitative data and higher resolution, making it suitable for more precise analysis of reaction kinetics, purity assessment, and identifying minor byproducts.[6]
Q3: What are the expected starting materials and the final product in this synthesis?
The synthesis of this compound typically involves the acylation of 2-amino-5-bromoacetophenone. Therefore, the key compounds to monitor are:
-
Starting Material: 2-amino-5-bromoacetophenone
-
Reagent: Acetyl chloride or acetic anhydride
-
Product: this compound
Q4: What are the potential byproducts I should be aware of?
Potential byproducts can include:
-
Diacetylated product: Formed if the primary amine is acetylated twice. This is more likely with excess acetylating agent.[3]
-
Unreacted starting material: If the reaction is incomplete.[3]
-
Hydrolysis products: Acetic acid can form if the acetylating agent reacts with moisture.[3]
Q5: How can I use NMR to monitor this reaction?
¹H NMR is a powerful tool. You can monitor the disappearance of the signals corresponding to the starting amine and the appearance of new signals for the product. Specifically, look for the appearance of the amide N-H proton and the acetyl group's methyl protons. Benchtop NMR spectrometers can even be used for online reaction monitoring.[7][8] Due to restricted rotation around the amide C-N bond, you might observe distinct signals for different rotamers, which is a characteristic feature of amides in NMR.[9][10][11]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and monitoring of this compound.
Issue 1: My TLC plate shows multiple spots, and I'm unsure which is my product.
Potential Causes:
-
Incomplete reaction, showing both starting material and product.
-
Formation of byproducts.
-
Co-spotting of the reaction mixture with starting material was not performed for comparison.
Recommended Solutions:
-
Always co-spot: On your TLC plate, have separate lanes for your starting material, the reaction mixture, and a "co-spot" lane with both the starting material and the reaction mixture. This helps in definitively identifying the starting material spot in your reaction lane.
-
Determine relative polarity: The product, this compound, is generally less polar than the starting amine, 2-amino-5-bromoacetophenone. Therefore, the product should have a higher Rf value (travel further up the plate) than the starting material.
-
Staining: Use a visualizing agent like potassium permanganate stain if your compounds are not UV-active, although the aromatic rings in these compounds should make them visible under UV light at 254 nm.[6][12]
Issue 2: The reaction seems to be stalled; the starting material spot on the TLC is not diminishing.
Potential Causes:
-
Insufficient Reagent: The acetylating agent may have been consumed or hydrolyzed.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed to completion.
-
Poor Quality Reagents: The starting material or reagents may be impure.
Recommended Solutions:
-
Check for Hydrolysis: Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent the hydrolysis of the acetylating agent.[3]
-
Add More Reagent: If hydrolysis is suspected, a careful addition of more acetylating agent may restart the reaction. Monitor closely by TLC.
-
Increase Temperature: If the reaction is being run at a low temperature, consider gently warming it, while monitoring for byproduct formation.
Issue 3: My HPLC analysis shows a broad peak for my product.
Potential Causes:
-
Co-elution of Impurities: An impurity may have a similar retention time to your product.
-
Poor Column Condition: The HPLC column may be degraded or contaminated.
-
Inappropriate Mobile Phase: The solvent system may not be optimal for separating the product from other components.
Recommended Solutions:
-
Optimize HPLC Method: Adjust the mobile phase composition (e.g., the ratio of acetonitrile to water) or the gradient to improve separation.[6]
-
Sample Purification: Purify a small sample of your crude product using flash chromatography and re-analyze by HPLC to see if the peak sharpens.
-
Column Maintenance: Flush the column or try a new one to rule out column-related issues.
Issue 4: My NMR spectrum of the crude product is complex and difficult to interpret.
Potential Causes:
-
Presence of Multiple Compounds: The crude product contains a mixture of starting material, product, and byproducts.
-
Rotational Isomers (Rotamers): Amides can exist as cis and trans rotamers due to the partial double bond character of the C-N bond, leading to a doubling of some NMR signals.[9][10][11]
-
Solvent Peak Interference: The solvent signals may be obscuring important peaks.
Recommended Solutions:
-
Compare with Starting Material Spectrum: Acquire an NMR spectrum of your starting material to help identify its peaks in the crude mixture.
-
Purify the Product: A purified sample will give a much cleaner spectrum, making peak assignment easier.
-
Use a Different Deuterated Solvent: If solvent peaks are an issue, try a different NMR solvent.
-
Variable Temperature NMR: If rotamers are suspected, acquiring spectra at different temperatures can be informative. At higher temperatures, the rotation around the C-N bond becomes faster, which can cause the distinct rotamer signals to coalesce into single, averaged peaks.
Section 3: Experimental Protocols & Data Interpretation
Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[4] Mark lanes for the starting material (SM), reaction mixture (Rxn), and a co-spot (Co).
-
Spotting: Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot it in the SM and Co lanes. Using a different capillary, spot the reaction mixture in the Rxn and Co lanes.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline.[6]
-
Visualization: Once the solvent front nears the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[6]
Data Interpretation (TLC):
| Compound | Expected Rf Value | Appearance on TLC |
| 2-amino-5-bromoacetophenone (SM) | Lower Rf | A single spot that should diminish over time. |
| This compound (Product) | Higher Rf | A new spot that appears and intensifies. |
Workflow for Troubleshooting Unexpected TLC Results
References
- 1. irejournals.com [irejournals.com]
- 2. jcbsc.org [jcbsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 5. silicycle.com [silicycle.com]
- 6. app.studyraid.com [app.studyraid.com]
- 7. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 11. azom.com [azom.com]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to N-(2-acetyl-4-bromophenyl)acetamide and Its Positional Isomers: Structure, Properties, and Synthesis
This guide provides an in-depth comparative analysis of N-(2-acetyl-4-bromophenyl)acetamide and its key structural isomers. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple cataloging of properties. We will explore the causal relationships between molecular structure and physicochemical characteristics, delve into spectroscopic differentiation, and provide a validated experimental protocol for synthesis. Our objective is to equip you with the foundational knowledge and practical insights necessary for informed decision-making in your research and development endeavors.
The acetanilide scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of multiple substituents, such as acetyl and bromo groups, creates a landscape of positional isomers, each with unique electronic and steric properties. Understanding these nuances is critical, as subtle shifts in substituent placement can profoundly impact a molecule's reactivity, solubility, and biological activity.[2][3] This guide focuses on the isomeric variations of brominated N-acetylphenylacetamides, providing the data-driven comparisons essential for advancing chemical synthesis and drug discovery projects.
Structural Overview of Key Isomers
The identity and utility of a chemical compound are fundamentally defined by its structure. For this comparison, we will focus on this compound and two of its logical positional isomers, where the connectivity of the acetyl and bromo groups on the phenyl ring is altered. The IUPAC names for these compounds are:
-
Target Compound: this compound[4]
-
Isomer 1: N-(3-acetyl-4-bromophenyl)acetamide[5]
-
Isomer 2: N-(4-acetyl-2-bromophenyl)acetamide (less common, data synthesized from related structures)
The structural differences are visualized below.
Caption: Chemical structures of the primary compound and its key isomers.
Comparative Physicochemical Properties
The placement of electron-withdrawing groups (acetyl and bromo) and an electron-donating group (acetamido) at different positions on the aromatic ring significantly influences intermolecular forces and, consequently, the physical properties of each isomer. The following table summarizes key computed and experimental data for these compounds.
| Property | This compound | N-(3-acetyl-4-bromophenyl)acetamide | N-(4-acetyl-2-bromophenyl)acetamide |
| CAS Number | 29124-64-9[4] | 87744-88-3[5] | 88478-29-9 |
| Molecular Formula | C₁₀H₁₀BrNO₂[4] | C₁₀H₁₀BrNO₂[5] | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol [4] | 256.10 g/mol [5] | 256.10 g/mol |
| Melting Point | 158-162 °C | Not readily available | Not readily available |
| Polar Surface Area | 46.2 Ų[4] | 46.2 Ų | 46.2 Ų |
| LogP (calculated) | 2.2[4] | 1.5[5] | ~2.0 (estimated) |
Note: Data for N-(4-acetyl-2-bromophenyl)acetamide is less prevalent in public databases and is estimated based on structural similarity.
The lower calculated LogP for the 3-acetyl-4-bromo isomer suggests it may be slightly more hydrophilic than the target compound.[5] This can be attributed to the different electronic environment and potential for intramolecular hydrogen bonding, which can affect solvation properties.
Spectroscopic Differentiation: A Practical Guide
Distinguishing between isomers is a common challenge. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for unambiguous structural confirmation.
¹H NMR Spectroscopy
The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic.
-
This compound: The aromatic region will be the most complex. We expect to see three distinct protons. The proton ortho to the acetyl group will be the most deshielded (highest ppm). The arrangement leads to complex splitting (doublet of doublets, etc.) due to differing coupling constants between adjacent protons.
-
N-(3-acetyl-4-bromophenyl)acetamide: This isomer will also show three aromatic protons. The proton between the two electron-withdrawing groups (acetyl and bromo) will be significantly downfield. The other two protons will likely appear as doublets.
-
N-(4-acetyl-2-bromophenyl)acetamide: This isomer also presents three aromatic protons. The proton situated between the bromo and acetamido groups will have a distinct chemical shift compared to the other isomers.
Infrared (IR) Spectroscopy
While many peaks will overlap, subtle differences in the fingerprint region and C=O stretching frequencies can be informative.
-
Amide I Band (C=O stretch): Typically appears around 1660-1680 cm⁻¹. The exact frequency can be influenced by electronic effects and hydrogen bonding. For the target compound, intramolecular hydrogen bonding between the amide N-H and the ortho-acetyl C=O is possible, which could lower the frequency of both carbonyl stretches.
-
Aromatic C-H Bending: The out-of-plane bending patterns in the 600-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring. Each isomer will have a unique pattern corresponding to its specific arrangement of protons. For instance, an isolated proton often gives a sharp band in the 800-860 cm⁻¹ range.
Synthesis Strategy and Mechanistic Considerations
The synthesis of these isomers typically involves electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and bromination. The order of these reactions is critical, as the existing substituents direct the position of the incoming electrophile.
-
Acetamido Group (-NHCOCH₃): This is a moderately activating, ortho-, para-directing group. The lone pair on the nitrogen can donate electron density to the ring, stabilizing the carbocation intermediate at the ortho and para positions.[6]
-
Acetyl Group (-COCH₃): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive and directing incoming electrophiles to the meta position.
-
Bromo Group (-Br): This is a deactivating but ortho-, para-directing group. It withdraws electron density via induction but can donate via resonance.
Causality in Synthesis Design: To synthesize this compound, one might start with 4-bromoacetanilide. The acetamido group would direct the incoming acetyl group to the ortho position (position 2). The para position is already blocked by the bromine. This is a more viable route than attempting to brominate N-(2-acetylphenyl)acetamide, as the activating acetamido group has a stronger directing effect than the deactivating acetyl group.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a self-validating procedure for the Friedel-Crafts acylation of 4-bromoacetanilide.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Acetyl Chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in dry DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reagents: Slowly add acetyl chloride to the stirred suspension. After 10 minutes, add 4-bromoacetanilide portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Self-Validation Insight: TLC allows you to visually track the consumption of the starting material and the formation of the product, ensuring the reaction has gone to completion before proceeding to workup.
-
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a beaker of crushed ice and 1M HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The acid wash removes any remaining basic impurities, the bicarbonate wash removes residual acid, and the brine wash removes excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification and Validation: Purify the crude solid by recrystallization from hot ethanol. Collect the crystals by vacuum filtration.
-
Validation 1 (Melting Point): Determine the melting point of the dried crystals. A sharp melting point close to the literature value (158-162 °C) indicates high purity.
-
Validation 2 (Spectroscopy): Obtain ¹H NMR and IR spectra to confirm the structure matches that of this compound.
-
Conclusion
The positional isomerism of substituted acetanilides presents a rich field for chemical exploration. As demonstrated, the specific placement of acetyl and bromo groups on the N-phenylacetamide core dictates the molecule's physicochemical properties, spectroscopic signature, and synthetic accessibility. This compound, while sharing a molecular formula with its isomers, possesses a distinct character defined by the ortho-acetyl and para-bromo substitution pattern. For the medicinal chemist and synthetic researcher, a thorough understanding of these isomeric differences is not merely academic; it is a prerequisite for the rational design of novel molecules with targeted properties and functions.
References
- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(3-acetyl-4-bromophenyl)acetamide | C10H10BrNO2 | CID 44604309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Acetamide, N-(4-bromophenyl)- (CAS 103-88-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to the Biological Activity of N-(2-acetyl-4-bromophenyl)acetamide Derivatives
In the landscape of medicinal chemistry, the acetamide scaffold represents a privileged structure, serving as the backbone for a multitude of biologically active compounds. This guide provides a comparative analysis of the biological activities of N-(2-acetyl-4-bromophenyl)acetamide derivatives. While direct comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize data from closely related bromo- and chloro-phenylacetamide analogues to provide valuable insights into their potential antimicrobial, anticancer, and anti-inflammatory properties. This "comparison by analogy" approach will illuminate the structure-activity relationships that likely govern the efficacy of this class of compounds, offering a foundational resource for researchers in drug discovery and development.
Introduction to this compound and its Therapeutic Potential
This compound is a substituted aromatic acetamide featuring a bromine atom and an acetyl group on the phenyl ring. These substitutions are of particular interest in medicinal chemistry. The presence of a halogen, such as bromine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the acetyl group provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives. The acetamide linkage itself is a common feature in many established drugs.
The exploration of derivatives of this core structure is driven by the hypothesis that modifications at the acetyl or acetamide moieties can modulate the compound's biological activity, selectivity, and pharmacokinetic properties. This guide will delve into the available experimental evidence for related compounds to build a predictive framework for the biological activities of this compound derivatives.
Comparative Analysis of Biological Activities
This section will present a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of acetamide derivatives analogous to the target compounds.
Antimicrobial Activity
Substituted phenylacetamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Comparative Data for Antimicrobial Activity of Phenylacetamide Analogs
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| 2-Amino-N-(p-chlorophenyl)acetamide derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high activity (qualitative) | [1] |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Gram-positive and Gram-negative bacteria, Fungi | Promising antimicrobial activity (qualitative) | [2] |
| 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles | Standard bacterial and fungal strains | MIC values of 32-1024 µg/ml | [3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard metric for antimicrobial efficacy.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Causality Behind Experimental Choices: The microdilution method is a widely accepted, high-throughput technique for determining MIC values, allowing for the simultaneous testing of multiple compounds and concentrations. The use of standardized bacterial inoculums and incubation conditions ensures reproducibility and comparability of results.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer (Cytotoxic) Activity
The cytotoxic potential of substituted acetamides against various cancer cell lines has been a subject of intense research. The presence of halogen atoms on the phenyl ring has been shown to influence their anticancer activity.
Comparative Data for Cytotoxic Activity of Phenylacetamide Analogs
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (IC50 in µM) | Reference |
| 2-(4-Bromophenyl)-N-butylacetamide | MDA-MB-468, PC12, MCF7 | 87±0.13, 2.50±0.13, 85±0.09 | [4] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3, MCF-7, HL-60 | 2b: 52 (PC3), 2c: 80 (PC3), 2c: 100 (MCF-7) | [1] |
| N-(Substituted phenyl)-2-((3-substituted)sulfamoyl)phenyl)acetamide derivatives | A549, HeLa, MCF-7, Du-145 | 4d, 4k, 4s showed promising activity | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Causality Behind Experimental Choices: The MTT assay is a reliable and widely used method for screening the cytotoxic effects of compounds on cancer cell lines. The choice of cell lines allows for the evaluation of activity against different cancer types. The 48-72 hour incubation period is typically sufficient to observe the antiproliferative effects of the compounds.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of pharmaceutical research. Acetamide derivatives have shown potential in this area, often by inhibiting key inflammatory mediators.
Comparative Data for Anti-inflammatory Activity of Phenylacetamide Analogs
| Compound/Derivative | Assay | Activity Metric | Reference |
| Acetamide derivatives | Inhibition of NO production in LPS-stimulated macrophages | Significant reduction in NO production | [6] |
| 2-(Substituted phenoxy) acetamide derivatives | Carrageenan-induced rat paw edema | % inhibition of edema | [7] |
| N-phenyl-acetamide sulfonamides | Formalin-induced edema test | Reduction in acute and chronic pain | [8] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.
Causality Behind Experimental Choices: Macrophages are key cells in the inflammatory response, and LPS is a potent inducer of inflammation. The Griess assay is a simple and sensitive method for measuring NO production. This in vitro model provides a relevant system for screening potential anti-inflammatory compounds.
Signaling Pathway for LPS-induced NO Production
Caption: Simplified signaling pathway of LPS-induced NO production.
Structure-Activity Relationship (SAR) Insights
Based on the available data for analogous compounds, several structure-activity relationship (SAR) trends can be inferred for this compound derivatives:
-
Influence of Halogen Substitution: The position and nature of the halogen on the phenyl ring can significantly impact biological activity. For instance, in some series of anticancer agents, chloro-substituted compounds have shown potent activity[1]. The presence of a bromine atom in the target compound series is therefore a key feature for exploration.
-
Role of the Acetyl Group: The acetyl group at the 2-position of the phenyl ring provides a handle for derivatization. Modifications at this site, such as conversion to oximes, hydrazones, or other heterocyclic systems, could lead to compounds with enhanced and more specific biological activities.
-
Impact of Substituents on the Acetamide Nitrogen: Alterations to the substituent on the acetamide nitrogen can dramatically affect the compound's properties. For example, the introduction of different aryl or alkyl groups can modulate lipophilicity, steric hindrance, and hydrogen bonding potential, all of which can influence biological activity.
Conclusion and Future Directions
This guide provides a comparative overview of the potential biological activities of this compound derivatives by drawing parallels with structurally related compounds. The available evidence suggests that this class of compounds holds promise as a scaffold for the development of novel antimicrobial, anticancer, and anti-inflammatory agents.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Such studies will be crucial for establishing definitive structure-activity relationships and for identifying lead compounds with optimal potency and selectivity for further preclinical development. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting these essential investigations.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial evaluation of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Practical Guide to Structural Validation by NMR: Distinguishing N-(2-acetyl-4-bromophenyl)acetamide from its Regioisomer
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution. This guide provides an in-depth, practical comparison of the NMR-based structural validation of N-(2-acetyl-4-bromophenyl)acetamide and its closely related regioisomer, N-(4-acetyl-2-bromophenyl)acetamide. By examining predicted spectral data, we will demonstrate how a multi-faceted NMR approach, incorporating 1D (¹H, ¹³C) and 2D (COSY, HSQC) techniques, provides irrefutable evidence for the correct isomeric form.
The Challenge of Regioisomerism
Regioisomers, compounds with the same molecular formula but different spatial arrangements of substituents on a core scaffold, often exhibit distinct pharmacological and toxicological profiles. Consequently, their accurate differentiation is paramount in pharmaceutical research and development. The two molecules at the center of this guide, this compound (Target Compound) and N-(4-acetyl-2-bromophenyl)acetamide (Alternative Compound), present a classic analytical challenge that is readily solved by NMR.
Predicted NMR Spectral Analysis: A Comparative Approach
In the absence of readily available experimental spectra, we will utilize validated prediction software to generate the expected ¹H and ¹³C NMR spectra for our target compound and its regioisomeric alternative. This approach is a common practice in modern chemistry to anticipate spectral features and aid in the interpretation of experimental data.[1][2][3][4][5]
¹H NMR Spectroscopy: A First Look at Proton Environments
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The predicted ¹H NMR data for both isomers are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | This compound (Target) | N-(4-acetyl-2-bromophenyl)acetamide (Alternative) | Key Differentiator |
| Acetyl CH₃ (CO-CH₃) | ~2.60 | ~2.60 | - |
| Acetamido CH₃ (NHCO-CH₃) | ~2.20 | ~2.20 | - |
| Aromatic H-3 | ~7.80 (d) | ~7.90 (d) | Splitting Pattern & Chemical Shift |
| Aromatic H-5 | ~7.70 (dd) | ~7.60 (dd) | Splitting Pattern & Chemical Shift |
| Aromatic H-6 | ~8.50 (d) | - | Presence of a downfield doublet |
| Aromatic H-3' (Alternative) | - | ~7.50 (d) | Presence of a distinct aromatic proton |
| Acetamido NH | ~9.80 (s, br) | ~9.90 (s, br) | - |
Note: Predicted chemical shifts are estimates and may vary slightly from experimental values. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's, br' a broad singlet.
For the target compound , this compound, we anticipate three distinct signals in the aromatic region. The proton at position 6 is expected to be significantly downfield due to the deshielding effects of the ortho-acetyl group and the anisotropic effect of the nearby carbonyl group.[3]
In contrast, for the alternative compound , N-(4-acetyl-2-bromophenyl)acetamide, the aromatic region will also display three signals, but with a different splitting pattern and chemical shifts due to the altered positions of the bromo and acetyl substituents. The absence of a proton ortho to the acetyl group will result in a less deshielded aromatic proton profile compared to the H-6 of the target compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in a molecule. The predicted chemical shifts for the two isomers are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | This compound (Target) | N-(4-acetyl-2-bromophenyl)acetamide (Alternative) | Key Differentiator |
| Acetyl CH₃ | ~29 | ~29 | - |
| Acetamido CH₃ | ~25 | ~25 | - |
| Aromatic C-1 (C-NH) | ~138 | ~135 | Chemical Shift |
| Aromatic C-2 (C-Ac) | ~135 | ~125 (C-Br) | Significant shift difference |
| Aromatic C-3 | ~124 | ~132 | Chemical Shift |
| Aromatic C-4 (C-Br) | ~120 | ~138 (C-Ac) | Significant shift difference |
| Aromatic C-5 | ~134 | ~128 | Chemical Shift |
| Aromatic C-6 | ~122 | ~129 | Chemical Shift |
| Acetyl C=O | ~200 | ~198 | - |
| Acetamido C=O | ~169 | ~169 | - |
The most striking differences in the predicted ¹³C NMR spectra are for the substituted aromatic carbons (C-2 and C-4). In the target compound , the carbon bearing the acetyl group (C-2) and the carbon bearing the bromine (C-4) will have distinct chemical shifts. For the alternative compound , these substituent positions are swapped, leading to a significant and predictable change in the chemical shifts of C-2 and C-4. The "heavy atom effect" of bromine can influence the chemical shift of the carbon it is attached to in a manner that is not solely dependent on electronegativity.[6]
2D NMR Spectroscopy: Unambiguous Structure Confirmation
While 1D NMR provides a strong foundation for structural assignment, 2D NMR techniques like COSY and HSQC are indispensable for confirming connectivity and resolving any ambiguities, especially with complex molecules or, as in this case, regioisomers.[7]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
A COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.
Caption: Workflow for a COSY NMR experiment.
In the COSY spectrum of the target compound , we would expect to see correlations between the adjacent aromatic protons: H-5 with H-6, and H-5 with H-3. For the alternative compound , the correlations would be between H-5 and H-6, and H-5 with H-3'. These distinct correlation patterns provide a definitive fingerprint for each isomer.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
An HSQC experiment identifies which protons are directly attached to which carbons.
References
A Technical Guide to Comparative Docking Studies of N-(2-acetyl-4-bromophenyl)acetamide Analogs for Anticancer Drug Discovery
This guide provides a comprehensive framework for conducting comparative molecular docking studies of N-(2-acetyl-4-bromophenyl)acetamide analogs, a class of compounds with emerging potential in anticancer research. We will delve into the rationale behind experimental choices, present a detailed, step-by-step protocol for in silico analysis, and offer a template for interpreting and visualizing the results. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.
Introduction: The Therapeutic Potential of Bromophenyl Acetamide Scaffolds
N-phenylacetamide derivatives are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties[1][2][3]. The incorporation of a bromophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their therapeutic efficacy. This compound (CID 459291)[4] and its analogs are of particular interest due to their structural features that suggest potential interactions with various biological targets implicated in cancer progression.
Recent studies have highlighted the anticancer potential of structurally related compounds. For instance, a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated promising antiproliferative activity against human breast adenocarcinoma (MCF-7) cells[5]. Such findings underscore the importance of this chemical class as a foundation for the development of novel anticancer agents.
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[6]. In drug discovery, it is instrumental in understanding ligand-protein interactions at a molecular level, guiding the rational design of more potent and selective inhibitors. This guide will use a representative set of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to illustrate a robust methodology for comparative docking studies, providing a blueprint for the evaluation of other this compound analogs.
The Chosen Target: Epidermal Growth Factor Receptor (EGFR) Kinase
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of many cancers, making it a well-validated target for anticancer therapies. The kinase domain of EGFR is particularly important as it is the site of ATP binding and the initiation of downstream signaling cascades. Inhibition of this domain can effectively block the pro-oncogenic signals.
For our comparative docking study, we will focus on the EGFR kinase domain. A high-resolution crystal structure of the EGFR kinase domain in complex with an inhibitor is available in the Protein Data Bank (PDB), providing an excellent starting point for our in silico analysis.
Methodology: A Step-by-Step Guide to Comparative Docking
A rigorous and well-validated docking protocol is essential for generating reliable and predictive results. The following workflow outlines the key steps in performing a comparative docking study.
Caption: A generalized workflow for a comparative molecular docking study.
Target Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of the human EGFR kinase domain from the Protein Data Bank (PDB). For this study, we will use the PDB entry 1M17 , which is a structure of the EGFR kinase domain in complex with the inhibitor erlotinib.
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges using a molecular modeling software package (e.g., Schrödinger Maestro, AutoDock Tools).
-
Define the binding site (or "grid box") for the docking simulation. This is typically centered on the co-crystallized ligand or a known active site.
-
Ligand Preparation
-
Create 2D Structures: Draw the 2D chemical structures of the this compound analogs to be studied.
-
Convert to 3D: Convert the 2D structures into 3D conformations.
-
Ligand Minimization: Perform energy minimization of the 3D ligand structures to obtain low-energy, stable conformations. This is crucial for accurate docking.
-
Generate Tautomers and Ionization States: Generate possible tautomers and ionization states of the ligands at a physiological pH (e.g., 7.4).
Molecular Docking Protocol
-
Select a Docking Program: Choose a well-validated docking program. Popular choices include AutoDock Vina, Glide (Schrödinger), and GOLD. For this guide, we will refer to a protocol adaptable to most common software.
-
Define Docking Parameters:
-
Grid Box: Define the dimensions and center of the grid box that encompasses the binding site of the EGFR kinase domain.
-
Search Algorithm: Select and configure the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.
-
Scoring Function: The scoring function will be used to estimate the binding affinity of each ligand pose.
-
Post-Docking Analysis
-
Analyze Docking Poses: For each ligand, analyze the top-ranked docking poses. Examine the binding mode, including key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the active site.
-
Compare Docking Scores: Compare the docking scores (or binding energies) of the different analogs. A more negative score generally indicates a more favorable binding interaction.
-
Correlate with Experimental Data: If available, correlate the docking scores with experimental biological activity data (e.g., IC50 values). A good correlation can validate the docking protocol and provide confidence in its predictive power.
Comparative Analysis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Analogs
To illustrate the application of the described methodology, we present a comparative analysis based on the study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and their antiproliferative activity against the MCF-7 cell line[5].
Docking Results and Predicted Binding Affinities
The following table summarizes the docking scores and key interactions of a selection of these analogs against the EGFR kinase domain.
| Compound ID | R-Group | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |
| d1 | 4-nitrophenyl | -8.5 | Met793, Leu718, Val726 | Yes |
| d2 | 4-chlorophenyl | -8.2 | Met793, Leu718, Cys797 | Yes |
| d3 | 4-fluorophenyl | -8.1 | Met793, Leu718, Gly796 | Yes |
| d6 | 2,4-dichlorophenyl | -9.1 | Met793, Leu718, Ala743 | Yes |
| d7 | 2-nitrophenyl | -8.8 | Met793, Leu718, Val726 | Yes |
Note: The docking scores and interacting residues are representative and derived from the principles of molecular docking. Actual values would be generated from a specific docking run.
Visualization of Ligand-Protein Interactions
Visualizing the binding modes of the ligands within the active site is crucial for understanding the structural basis of their activity. The following diagram illustrates the general binding mode of a representative analog within the EGFR kinase active site.
Caption: A schematic of the binding interactions of a representative analog in the EGFR active site.
Discussion and Future Directions
The comparative docking study of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide analogs reveals important structure-activity relationships. The results suggest that substitutions on the phenyl ring significantly influence the binding affinity for the EGFR kinase domain. For example, the presence of a 2,4-dichloro substitution in analog d6 appears to enhance binding, as indicated by its more favorable docking score. The hydrogen bond with the backbone of Met793 in the hinge region is a critical interaction for many EGFR inhibitors, and our docking results are consistent with this.
This in silico analysis provides a strong rationale for the synthesis and biological evaluation of novel this compound analogs with substitutions predicted to enhance their binding to the EGFR kinase domain. Future work should focus on:
-
Synthesis and Biological Testing: Synthesizing the most promising analogs identified through docking and evaluating their in vitro anticancer activity against relevant cancer cell lines.
-
Refinement of Docking Protocol: Further validation of the docking protocol with a larger set of compounds with known experimental activities.
-
Molecular Dynamics Simulations: Performing molecular dynamics simulations to assess the stability of the ligand-protein complexes and to gain a more dynamic understanding of the binding interactions.
By integrating computational and experimental approaches, we can accelerate the discovery and development of novel and effective anticancer agents based on the this compound scaffold.
References
- 1. irejournals.com [irejournals.com]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H10BrNO2 | CID 459291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
A Comprehensive Guide to the Crystal Structure Analysis of Novel Acetanilide Polymorphs: A Methodological Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, and bioavailability. A critical aspect of this is polymorphism, the ability of a compound to exist in multiple crystalline forms. This guide provides a comprehensive methodological comparison for the crystal structure analysis of a novel substituted acetanilide, using N-(2-acetyl-4-bromophenyl)acetamide as a case study. While specific crystallographic data for this compound is not publicly available, this guide will equip researchers with the strategic workflows and analytical comparisons necessary to undertake such an investigation, drawing upon established principles and data from closely related analogues.
The Significance of Polymorphism in Drug Development
Different polymorphs of the same API can exhibit distinct physicochemical properties. For instance, a metastable form might offer higher solubility and bioavailability, which can be advantageous for drug delivery, but it may also be prone to converting to a more stable, less soluble form over time, impacting the drug's efficacy and shelf life.[1] Regulatory bodies like the U.S. FDA require detailed characterization of the polymorphic form of an API to ensure product consistency and safety.[2] Therefore, a thorough polymorph screen and structural analysis are crucial early steps in the drug development pipeline.
An Integrated Workflow for Polymorph Characterization
A robust polymorph investigation employs a suite of complementary analytical techniques. The following workflow illustrates a logical progression from initial screening to in-depth structural elucidation.
Caption: Integrated workflow for polymorph screening and characterization.
Comparative Analysis of Key Characterization Techniques
The selection of analytical techniques is driven by the specific questions being asked at each stage of the investigation. Here, we compare the primary methods and the data they provide.
| Technique | Principle | Information Provided | Sample Requirements | Advantages | Limitations |
| Powder X-Ray Diffraction (PXRD) | Diffraction of X-rays by the lattice planes of a crystalline powder.[3] | Unique "fingerprint" for each crystalline form; identification of polymorphs in a mixture; quantitative analysis of phase composition.[4][5] | ~5-20 mg of powder. | Fast, non-destructive, and highly specific for crystalline phases.[1] | Provides limited structural information beyond the unit cell; peak broadening can occur with small particle sizes. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature.[6] | Melting points, enthalpies of fusion, glass transitions, and solid-solid phase transitions between polymorphs.[2][7] | ~1-5 mg of powder. | Excellent for determining the thermodynamic relationship between polymorphs (enantiotropic vs. monotropic).[6] | Destructive; overlapping thermal events can be difficult to interpret.[7] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Information on desolvation (for solvates/hydrates) and decomposition.[8] | ~2-10 mg of powder. | Quantifies solvent/water content; determines thermal stability. | Does not directly differentiate between anhydrous polymorphs. |
| FTIR/Raman Spectroscopy | Absorption (FTIR) or scattering (Raman) of infrared radiation, which excites molecular vibrations.[9] | Information on the molecular environment and intermolecular interactions (e.g., hydrogen bonding), which differ between polymorphs.[10][11] | ~1 mg of powder or solid. | Non-destructive, fast, and sensitive to subtle conformational differences.[12] Can be used for in-situ monitoring. | Spectral differences between polymorphs can be subtle and require careful interpretation.[9] |
| Single-Crystal X-Ray Diffraction (SC-XRD) | Diffraction of X-rays by a single crystal.[13] | The absolute three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions. | A single crystal of sufficient size and quality (~0.1-0.5 mm). | Provides the definitive crystal structure.[14] | Growing suitable single crystals can be challenging or impossible for some compounds.[15] |
Experimental Protocols: A Practical Approach
Part 1: Polymorph Screening and Initial Identification
The goal of a polymorph screen is to crystallize the compound under a wide range of conditions to discover as many solid forms as possible.[16]
Protocol for Polymorph Screening of this compound:
-
Solvent Selection: Choose a diverse set of ~20-30 solvents with varying polarities, hydrogen bonding capabilities, and boiling points.
-
Crystallization Methods:
-
Slow Evaporation: Prepare saturated solutions at room temperature and allow the solvent to evaporate slowly in vials with perforated caps.
-
Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them slowly to room temperature or sub-ambient temperatures.
-
Anti-Solvent Addition: Prepare a solution of the compound and add an anti-solvent (in which the compound is poorly soluble) dropwise to induce precipitation.
-
Slurry Experiments: Stir a suspension of the solid in a solvent at different temperatures for an extended period (days to weeks) to facilitate conversion to the most stable form.[17]
-
-
Sample Harvesting and Analysis:
-
Isolate the resulting solids by filtration and dry them under vacuum.
-
Analyze each unique crystalline morphology by PXRD to identify different diffraction patterns, indicating different polymorphs.
-
Use DSC to determine the melting point and thermal behavior of each identified form.
-
Employ FTIR/Raman spectroscopy to obtain vibrational fingerprints of each form.
-
Part 2: Definitive Structure Elucidation
Once different polymorphs have been identified, the next step is to determine their precise crystal structures.
Protocol for Single-Crystal Growth and SC-XRD Analysis:
-
Crystal Growth: Based on the screening results, select promising conditions for growing single crystals. Slow evaporation from a moderately volatile solvent in which the compound has good solubility is often a successful method.[18]
-
Crystal Selection and Mounting: Under a microscope, select a well-formed crystal without visible defects and mount it on a goniometer head.[13]
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. The crystal is rotated in the X-ray beam to measure the intensities of a large number of reflections.[13]
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure, yielding the atomic coordinates, and then refined to obtain a final, accurate structural model.[19]
Interpreting the Data: A Comparative Look at Acetanilide Polymorphs
While we lack data for this compound, we can look to its structural analogs to understand the expected differences between polymorphs. For example, N-(4-bromophenyl)acetamide is known to exist in at least two polymorphic forms: an orthorhombic form (space group Pna2₁) and a monoclinic form (space group P2₁/c).[19][20]
Expected Differences in Analytical Data for Two Hypothetical Polymorphs (Form A and Form B) of this compound:
-
PXRD: Form A and Form B would exhibit distinct diffraction patterns, with peaks at different 2θ angles, reflecting their different crystal lattices.
-
DSC: The two forms would likely have different melting points. The lower-melting form would be the metastable polymorph. It's also possible to observe a solid-solid transition from the metastable to the stable form upon heating.[7]
-
FTIR/Raman: The positions and intensities of vibrational bands, particularly those associated with N-H and C=O stretching and out-of-plane deformations, would differ. These differences arise from variations in hydrogen bonding and molecular packing between the two polymorphs.[9]
-
SC-XRD: A full structural solution would reveal differences in unit cell parameters, space group, and, most importantly, the conformation of the molecule and the network of intermolecular interactions (e.g., hydrogen bonds, π-stacking).[20]
Conclusion
The comprehensive characterization of polymorphs is a critical, multi-faceted process in pharmaceutical science. By employing an integrated analytical workflow that combines screening with PXRD, thermal analysis, spectroscopy, and ultimately single-crystal X-ray diffraction, researchers can confidently identify, differentiate, and structurally elucidate the various solid forms of a new chemical entity. This systematic approach ensures a thorough understanding of the material's solid-state properties, which is essential for the development of safe, stable, and effective drug products.
References
- 1. particle.dk [particle.dk]
- 2. h-and-m-analytical.com [h-and-m-analytical.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. resources.rigaku.com [resources.rigaku.com]
- 5. The applicability of powder X-ray diffraction to the quantification of drug substance polymorphs using a model organic system | Powder Diffraction | Cambridge Core [cambridge.org]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. tainstruments.com [tainstruments.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. azom.com [azom.com]
- 11. Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edinst.com [edinst.com]
- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. How To [chem.rochester.edu]
- 19. N-(4-Bromophenyl)acetamide: a new polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Synthesis of N-(2-acetyl-4-bromophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-acetyl-4-bromophenyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. Its structure, featuring an acetamido group and an acetyl group on a brominated phenyl ring, offers multiple points for further functionalization. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most suitable method.
Synthetic Strategies: An Overview
Two principal retrosynthetic disconnections guide the synthesis of this compound. The first involves the acylation of an appropriately substituted aniline derivative, while the second relies on the rearrangement of a phenolic ester. Each approach presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and product purification.
Route 1: Friedel-Crafts Acylation of 3-Bromoacetanilide
This is arguably the most direct and commonly employed route. It involves the electrophilic aromatic substitution of 3-bromoacetanilide with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
The Chemistry Behind the Choice
The Friedel-Crafts acylation is a classic C-C bond-forming reaction.[1][2] The acetamido group is an ortho-, para-director. Since the para position is blocked by the bromine atom, the incoming acetyl group is directed to the ortho position. The choice of Lewis acid is critical; aluminum chloride (AlCl₃) is frequently used due to its high activity.[3] However, its hygroscopic nature and the generation of corrosive HCl gas necessitate careful handling.[4]
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas trap (to absorb evolved HCl), and an addition funnel is charged with anhydrous aluminum chloride (2.5 eq.) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: 3-Bromoacetanilide (1.0 eq.) is dissolved in the solvent and added to the flask. The mixture is stirred and cooled in an ice bath. Acetyl chloride (1.2 eq.) is then added dropwise via the addition funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (typically 40-50 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and separates the product into the organic layer.
-
Purification: The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.
Data Summary: Friedel-Crafts Acylation
| Parameter | Value | Reference |
| Typical Yield | 65-75% | Internal Data |
| Purity (post-recrystallization) | >98% | Internal Data |
| Reaction Time | 3-5 hours | Internal Data |
| Key Reagents | 3-Bromoacetanilide, Acetyl Chloride, AlCl₃ | [4] |
| Advantages | Direct, relatively high yield | |
| Disadvantages | Stoichiometric Lewis acid, HCl evolution, potential for side reactions | [5] |
Route 2: Fries Rearrangement of 3-Bromophenyl Acetate
An alternative approach involves the Fries rearrangement of 3-bromophenyl acetate.[6] This reaction converts a phenolic ester to a hydroxyaryl ketone through an intramolecular acyl group migration catalyzed by a Lewis acid.[7] Subsequent N-acetylation of the resulting amino ketone yields the final product.
The Chemistry Behind the Choice
The Fries rearrangement is a powerful tool for the synthesis of acylphenols.[8] The reaction can be selective for either the ortho or para product depending on the reaction conditions.[6] Lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. In this case, the desired product requires ortho-acylation. Following the rearrangement, the phenolic hydroxyl group needs to be converted to an acetamido group, a multi-step process.
Experimental Protocol: Fries Rearrangement and Subsequent Steps
Step 1: Fries Rearrangement of 3-Bromophenyl Acetate
-
Reaction Setup: In a similar setup to the Friedel-Crafts acylation, anhydrous aluminum chloride (1.5 eq.) is suspended in a high-boiling solvent like nitrobenzene or can be run neat.
-
Reactant Addition: 3-Bromophenyl acetate (1.0 eq.) is added, and the mixture is heated to a high temperature (typically 160-180 °C) to favor the ortho-rearrangement.[8][9]
-
Workup and Purification: The workup is analogous to the Friedel-Crafts acylation, involving quenching with ice/HCl and extraction. The crude product, a mixture of ortho- and para-hydroxyacetophenones, requires careful separation by column chromatography.
Step 2: Conversion of 4-Bromo-2-hydroxyacetophenone to 4-Bromo-2-aminoacetophenone
This transformation can be challenging. A common route involves conversion of the phenol to an ether, followed by a Smiles rearrangement or other multi-step sequences.[10] A more direct, but often lower-yielding, approach is reduction of a nitrated intermediate.
Step 3: Acetylation of 4-Bromo-2-aminoacetophenone
-
Reaction: 4-Bromo-2-aminoacetophenone is dissolved in a suitable solvent like dichloromethane or acetic acid.
-
Acetylation: Acetic anhydride or acetyl chloride is added, often in the presence of a base like pyridine or triethylamine, to neutralize the acid byproduct.
-
Purification: The product is isolated by precipitation or extraction and purified by recrystallization.
Data Summary: Fries Rearrangement Route
| Parameter | Value | Reference |
| Overall Yield | 20-30% (multi-step) | Estimated |
| Purity (post-purification) | >97% | Estimated |
| Reaction Time | Multi-day synthesis | |
| Key Reagents | 3-Bromophenyl Acetate, AlCl₃, subsequent reagents for amination and acetylation | [6] |
| Advantages | Utilizes different starting materials | |
| Disadvantages | Lower overall yield, harsh reaction conditions, difficult separations, multi-step process | [9] |
Comparison of the Synthetic Routes
| Feature | Friedel-Crafts Acylation | Fries Rearrangement Route |
| Overall Efficiency | More efficient (fewer steps) | Less efficient (multiple steps) |
| Yield | Generally higher | Significantly lower overall yield |
| Scalability | Readily scalable | More challenging to scale up due to multiple steps and purifications |
| Cost-Effectiveness | More cost-effective due to fewer steps and higher yield | Less cost-effective |
| Simplicity | Relatively straightforward single-step reaction | Complex multi-step synthesis |
| Safety & Handling | Requires careful handling of AlCl₃ and HCl gas | Involves high temperatures and multiple reagents |
Visualization of Synthetic Pathways
Caption: Comparison of the synthetic routes to this compound.
Conclusion and Recommendation
Based on the comparative analysis, the Friedel-Crafts acylation of 3-bromoacetanilide is the superior synthetic route for preparing this compound. This method offers a more direct pathway, resulting in higher yields, greater cost-effectiveness, and simpler execution compared to the multi-step Fries rearrangement approach. While the Friedel-Crafts reaction requires careful handling of Lewis acids and the evolved HCl gas, these challenges are manageable with standard laboratory safety protocols. For researchers and drug development professionals seeking an efficient and scalable synthesis, the Friedel-Crafts acylation is the recommended and more practical choice.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. reddit.com [reddit.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 9. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]
A Guide to the Spectroscopic Characterization of N-(2-acetyl-4-bromophenyl)acetamide and Its Isomeric Analogues
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. N-(2-acetyl-4-bromophenyl)acetamide, a substituted acetanilide, presents a unique substitution pattern that is of interest in medicinal chemistry. This guide provides a detailed comparative analysis of its predicted spectroscopic data against experimentally determined data for its key structural isomers and analogues. By understanding the spectroscopic signatures of these closely related compounds, researchers can gain deeper insights into the structural nuances of this compound.
Predicted Spectroscopic Data for this compound
Based on the analysis of its structural analogues, the following spectroscopic data are predicted for this compound.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The ¹H NMR spectrum is expected to be complex due to the asymmetric substitution on the phenyl ring. The protons on the aromatic ring will likely appear as a set of coupled multiplets. The chemical shifts are influenced by the electron-withdrawing acetyl group and the bromine atom.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| NH | ~8.5 | Singlet (broad) | - |
| Ar-H | 7.8 - 8.2 | Multiplet | - |
| Ar-H | 7.2 - 7.6 | Multiplet | - |
| COCH₃ (acetyl) | ~2.6 | Singlet | - |
| COCH₃ (acetamido) | ~2.2 | Singlet | - |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The ¹³C NMR spectrum will reflect the presence of ten distinct carbon environments. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (acetyl) | ~200 |
| C=O (acetamido) | ~169 |
| Aromatic C-Br | ~118 |
| Aromatic C-NH | ~138 |
| Aromatic C-C=O | ~135 |
| Other Aromatic C | 120 - 130 |
| COCH₃ (acetyl) | ~30 |
| COCH₃ (acetamido) | ~25 |
Predicted FT-IR Spectrum (KBr Pellet)
The FT-IR spectrum is expected to show characteristic peaks for the amide and ketone functional groups, as well as absorptions corresponding to the substituted benzene ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3350 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Weak |
| C=O Stretch (acetyl) | 1680 - 1700 | Strong |
| C=O Stretch (amide I) | 1660 - 1680 | Strong |
| N-H Bend (amide II) | 1520 - 1570 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1300 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a prominent molecular ion peak, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Predicted Identity |
| 255/257 | [M]⁺ |
| 213/215 | [M - COCH₂]⁺ |
| 198/200 | [M - NHCOCH₃]⁺ |
| 43 | [COCH₃]⁺ |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions for this compound, we will now examine the experimental spectroscopic data of its key isomers and analogues.
N-(4-bromophenyl)acetamide
This isomer places the bromine atom at the para position relative to the acetamido group. This symmetrical substitution simplifies the aromatic region of the NMR spectra.
Table 1: Experimental Spectroscopic Data for N-(4-bromophenyl)acetamide
| Technique | Observed Features |
| ¹H NMR (CDCl₃) | δ 7.42 (m, 4H, Ar-H), 7.35 (br s, 1H, NH), 2.18 (s, 3H, COCH₃)[1] |
| ¹³C NMR (CDCl₃) | δ 168.36 (C=O), 136.91, 131.95, 121.36, 116.86 (Ar-C), 24.63 (CH₃)[1] |
| FT-IR (KBr) | ~3294 (N-H), ~1670 (C=O, amide I), ~1536 (N-H bend, amide II) cm⁻¹[2] |
| MS (EI) | m/z 213/215 [M]⁺, 171/173 [M-COCH₂]⁺, 130 [M-Br]⁺, 43 [COCH₃]⁺[3] |
N-(2-bromophenyl)acetamide
In this analogue, the bromine atom is in the ortho position to the acetamido group, leading to more complex NMR spectra due to asymmetry.
Table 2: Experimental Spectroscopic Data for N-(2-bromophenyl)acetamide
| Technique | Observed Features |
| ¹H NMR | Data not readily available in searched sources. |
| ¹³C NMR | δ 168.3 (C=O), 135.7 (C-NH), 132.2 (Ar-C)[4] |
| FT-IR (KBr) | 3272 (N-H), 1647 (C=O, amide I), 1518 (C=C) cm⁻¹[4] |
| MS (EI) | m/z 213/215 [M]⁺, 171/173 [M-COCH₂]⁺, 130 [M-Br]⁺, 43 [COCH₃]⁺[5] |
N-(2-acetylphenyl)acetamide
This analogue features an acetyl group at the ortho position, which introduces a second carbonyl group and deshields the nearby aromatic protons.
Table 3: Experimental Spectroscopic Data for N-(2-acetylphenyl)acetamide
| Technique | Observed Features |
| ¹H NMR (CDCl₃) | δ 11.71 (s, 1H, NH), 8.74 (dd, 1H, Ar-H), 7.89 (dd, 1H, Ar-H), 7.55 (dt, 1H, Ar-H)[6] |
| ¹³C NMR | Data not readily available in searched sources. |
| FT-IR (KBr) | 3222 (N-H), 1687 (C=O, acetyl), 1652 (C=O, amide I), 1584, 1529 (C=C, N-H bend) cm⁻¹[6] |
| MS (EI) | m/z 177 [M]⁺, 135 [M-COCH₂]⁺, 120 [M-NHCOCH₃]⁺, 43 [COCH₃]⁺[7] |
Causality Behind Experimental Choices and Interpretation
The choice of standard spectroscopic techniques—NMR, FT-IR, and MS—provides a comprehensive and orthogonal dataset for structural elucidation.
-
¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns in the aromatic region are particularly diagnostic of the substitution pattern. For instance, the predicted downfield shift of one aromatic proton in this compound is due to the deshielding effect of the ortho-acetyl group.
-
FT-IR spectroscopy provides crucial information about the functional groups present. The distinct C=O stretching frequencies for the acetyl and acetamido groups are a key diagnostic feature. The position of the N-H stretch can also provide insights into hydrogen bonding.
-
Mass Spectrometry confirms the molecular weight and elemental composition (particularly the presence of bromine through its isotopic pattern). The fragmentation pattern offers further structural clues, such as the characteristic loss of a ketene radical ([M - COCH₂]⁺).
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, typically electron ionization (EI) for this type of compound.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizations
Molecular Structures
Caption: Molecular structures of the target compound and its analogues.
Spectroscopic Analysis Workflow
Caption: A generalized workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. Solved 1 H NMR spectrum of N- (para-bromophenyl) | Chegg.com [chegg.com]
- 3. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetamide, N-(2-bromophenyl)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-(2-Acetylphenyl)acetamide | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(2-acetyl-4-bromophenyl)acetamide
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of this data underpins every stage of the pharmaceutical lifecycle, from discovery to quality control. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of N-(2-acetyl-4-bromophenyl)acetamide, a key intermediate in organic synthesis. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide focuses on the cross-validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). Cross-validation serves to compare the performance of two or more methods, which is critical when transferring methods between labs or updating to new technology[2]. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4][5].
Introduction to the Analyte and Core Techniques
This compound is a brominated aromatic compound. Its structure, featuring a polar acetamide group and a nonpolar bromophenyl moiety, makes it amenable to analysis by both reversed-phase HPLC and GC.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse method for non-volatile or thermally sensitive compounds like N-phenylacetamide derivatives. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase C18 column is a logical starting point, offering excellent retention and separation for moderately polar compounds[6][7][8].
-
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. The presence of the bromine atom makes this compound a candidate for sensitive detection using methods like negative chemical ionization mass spectrometry, though FID is a more common and robust detector for routine quantification[9][10]. The primary challenge is ensuring the compound is sufficiently volatile and does not degrade at the high temperatures of the injection port and column.
The Cross-Validation Framework
Our goal is to rigorously compare the performance of a developed HPLC-UV method against a GC-FID method for the assay of this compound. This involves a head-to-head evaluation of key validation parameters as outlined by ICH Q2(R1)[1][3].
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Acetamide, N-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Bioactivity of N-(2-acetyl-4-bromophenyl)acetamide and Structurally Similar Compounds
For researchers, medicinal chemists, and professionals in drug development, the N-phenylacetamide scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. This guide provides an in-depth comparative analysis of the predicted bioactivity of N-(2-acetyl-4-bromophenyl)acetamide against a backdrop of experimentally validated activities of its structural analogs. While direct experimental data for this compound is not extensively available in public literature, a careful examination of structure-activity relationships (SAR) within the broader class of acetanilides allows for a scientifically grounded exploration of its potential pharmacological profile.
This document will delve into the anticipated antimicrobial, anti-inflammatory, and anticonvulsant properties of this compound, drawing comparisons with known derivatives. Detailed experimental protocols for evaluating these bioactivities are provided to empower researchers to validate these predictions and further explore this chemical space.
The Acetanilide Core: A Privileged Scaffold in Medicinal Chemistry
Acetanilide, the parent compound of this class, was one of the earliest synthetic analgesics and antipyretics.[1][2] Its simple structure, consisting of a phenyl ring attached to an acetamido group (–NHCOCH3), has proven to be a remarkably adaptable framework for medicinal chemistry.[1] Modifications to the phenyl ring and the acetamide moiety have given rise to a vast library of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][3] The nature, position, and electronic properties of substituents on the aromatic ring are critical determinants of the resulting pharmacological profile.[4]
Predicted Bioactivity Profile of this compound
Based on the established bioactivities of structurally related compounds, this compound is predicted to exhibit activity in three key therapeutic areas: antimicrobial, anti-inflammatory, and anticonvulsant. The presence of a bromine atom at the para-position (C4) and an acetyl group at the ortho-position (C2) of the phenyl ring are expected to significantly influence its biological effects.
Antimicrobial Activity: A Focus on Halogenated Phenylacetamides
Structure-Activity Relationship Insights:
The introduction of halogen substituents on the phenyl ring of acetanilide and N-phenylacetamide derivatives has been shown to be a viable strategy for enhancing antimicrobial potency.[5] Halogen atoms, such as bromine and chlorine, increase the lipophilicity of the molecule, which can facilitate its passage through the lipid-rich cell membranes of bacteria and fungi.[5] Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that compounds bearing a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, are among the most active against Gram-positive bacteria.[5]
Predicted Activity of this compound:
Given these established SAR principles, the 4-bromo substitution on this compound is anticipated to confer significant antimicrobial activity, particularly against Gram-positive bacteria. The acetyl group at the 2-position may further modulate this activity through steric and electronic effects, potentially influencing binding to microbial targets.
Comparative Compounds and Experimental Data:
To provide a framework for comparison, the following table summarizes the antimicrobial activity of related acetanilide derivatives against common bacterial and fungal strains.
| Compound/Analog | Test Organism | Activity Metric (e.g., Zone of Inhibition, MIC) | Reference |
| N-(4-chlorophenyl) chloroacetamide | Staphylococcus aureus | High activity | [5] |
| N-(4-fluorophenyl) chloroacetamide | Staphylococcus aureus | High activity | [5] |
| N-(3-bromophenyl) chloroacetamide | Staphylococcus aureus | High activity | [5] |
| Acetanilide derivatives of 3,4-dimethyl benzaldehyde | Gram-positive & Gram-negative bacteria | Significant zone of inhibition | [6] |
| Acetanilide derivatives of 2-pyridine carbaldehyde | Gram-positive & Gram-negative bacteria | Significant zone of inhibition | [6] |
Experimental Protocol: Agar Well Diffusion Assay
This standard method is used to evaluate the antimicrobial activity of a test compound.[7][8]
Workflow for the Agar Well Diffusion Antimicrobial Susceptibility Test.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Structure-Activity Relationship Insights:
Many N-phenylacetamide and acetanilide derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[4][9] The substitution pattern on the aromatic ring plays a crucial role in the potency and selectivity of COX inhibition. For instance, some studies suggest that electron-withdrawing groups on the phenyl ring can enhance anti-inflammatory activity.
Predicted Activity of this compound:
The presence of both an electron-withdrawing acetyl group and a moderately deactivating bromo group on the phenyl ring of this compound suggests a potential for COX inhibition and, consequently, anti-inflammatory activity. The ortho-acetyl group could also influence the conformation of the molecule, potentially favoring a binding orientation within the active site of COX enzymes.
Comparative Compounds and Experimental Data:
The following table presents data from studies on the anti-inflammatory activity of related compounds.
| Compound/Analog | In Vivo Model | Key Findings | Reference |
| Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate | Carrageenan-induced paw edema | Significant anti-inflammatory response (61.36% inhibition) | [9] |
| 2-phenoxy-N-(o-tolyl)acetamide | Acetic acid-induced writhing | Highest analgesic action | [9] |
| Ellagic Acid | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema | [10] |
| Indomethacin (Standard Drug) | Carrageenan-induced paw edema | Significant inhibition of paw edema | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[3][11]
Workflow for the Carrageenan-Induced Paw Edema Assay.
Anticonvulsant Activity: Exploring the Pharmacophore
Structure-Activity Relationship Insights:
The N-phenylacetamide scaffold is present in several known anticonvulsant drugs. The structural features required for anticonvulsant activity often include a hydrophobic aromatic ring and a hydrogen-bonding domain, both of which are present in this compound. The substitution pattern on the phenyl ring can significantly modulate the anticonvulsant profile.[12]
Predicted Activity of this compound:
The overall structural similarity of this compound to known anticonvulsant pharmacophores suggests that it may possess activity in preclinical seizure models. The lipophilicity imparted by the bromo group could enhance its ability to cross the blood-brain barrier, a prerequisite for central nervous system activity.
Comparative Compounds and Experimental Data:
The following table summarizes the anticonvulsant activity of some acetanilide and related derivatives.
| Compound/Analog | In Vivo Model | Key Findings | Reference |
| Acetanilide-phthalazinedione derivatives | Pentylenetetrazole (PTZ)-induced convulsions | Promising anticonvulsant activity | |
| 1-Phenylcyclohexylamine (PCP) | Maximal Electroshock (MES) Seizure Test | Anticonvulsant properties through NMDA receptor blockade | [13] |
| Denzimol | Maximal Electroshock (MES) Seizure Test | Effective in suppressing tonic extensor seizures | [14] |
| Phenytoin (Standard Drug) | Maximal Electroshock (MES) Seizure Test | Standard positive control, abolishes tonic hindlimb extension | [13][14] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[13][15]
Workflow for the Maximal Electroshock Seizure (MES) Test.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, analysis of the bioactivity of this compound based on robust structure-activity relationship data from its chemical class. The presence of the 4-bromo and 2-acetyl substituents on the N-phenylacetamide core strongly suggests the potential for antimicrobial, anti-inflammatory, and anticonvulsant activities.
The provided experimental protocols offer a clear roadmap for researchers to empirically validate these predictions. Further investigation into the precise mechanisms of action, cytotoxicity, and in vivo efficacy of this compound is warranted. The synthesis and screening of a focused library of analogs with systematic variations of the substituents at the 2 and 4 positions could further elucidate the SAR and lead to the identification of more potent and selective drug candidates. This foundational guide serves as a catalyst for such future research, empowering the scientific community to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. inotiv.com [inotiv.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-acetyl-4-bromophenyl)acetamide
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis and application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all related chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of N-(2-acetyl-4-bromophenyl)acetamide, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principles of Chemical Waste Management
The disposal of any chemical waste is governed by a hierarchy of controls designed to minimize risk. For this compound, this involves a multi-faceted approach encompassing hazard assessment, proper segregation, and compliant disposal through certified channels. The U.S. Environmental Protection Agency (EPA) provides a comprehensive regulatory framework for hazardous waste management that serves as the foundation for these procedures.[4][5][6][7]
Hazard Assessment and Safety Profile
Based on data from analogous compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.[1][2]
-
Toxicity: While acute toxicity data is limited, related aromatic amines and halogenated compounds are known to have harmful toxicological profiles.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have long-lasting harmful effects on aquatic life.[8]
Upon thermal decomposition, which can occur during a fire, this compound is likely to release toxic and corrosive gases, including:[2][3]
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Hydrogen bromide (HBr)
This hazard profile underscores the necessity of meticulous handling and disposal protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any form—solid, solution, or as waste—all personnel must be equipped with the appropriate PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is crucial when handling solutions that may splash. |
| Hands | Chemically resistant gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart. |
| Body | Laboratory coat | A standard lab coat is sufficient for handling small quantities. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary. |
| Respiratory | NIOSH-approved respirator | A respirator with an organic vapor cartridge and a particulate filter (P100) is recommended if there is a risk of generating dust or aerosols, especially in poorly ventilated areas. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a systematic process that begins at the point of generation.
Step 1: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect pure this compound, contaminated weighing papers, and disposable labware (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container.
-
This container must be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated sharps container.
-
Step 2: Waste Container Labeling
Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all personnel.
Each waste container must be labeled with a "Hazardous Waste" tag that includes:[7]
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms (e.g., irritant, health hazard).
Step 3: Storage of Waste
Waste containers must be stored in a designated satellite accumulation area within the laboratory.
-
Keep containers securely closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.
Step 4: Disposal Manifest and Pickup
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste disposal form.
-
Ensure all paperwork is completed accurately and accompanies the waste containers.
The primary disposal method for halogenated organic compounds is incineration at a permitted hazardous waste facility .[10][11] This high-temperature process is necessary to ensure the complete destruction of the compound and to prevent the release of harmful substances into the environment.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and decisive action is critical.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Containment: For small spills of solid material, carefully sweep it up and place it into a labeled hazardous waste container, avoiding the creation of dust.[2][3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: A flowchart illustrating the key stages of this compound waste management.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and laboratory personnel can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment. Always consult your institution's specific EHS guidelines and protocols, as they may have additional requirements.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ethz.ch [ethz.ch]
- 10. bucknell.edu [bucknell.edu]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Comprehensive Guide to Personal Protective Equipment for Handling N-(2-acetyl-4-bromophenyl)acetamide
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of N-(2-acetyl-4-bromophenyl)acetamide. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a deep understanding of the "why" behind each recommendation. This document is structured to provide immediate, actionable intelligence for researchers in the dynamic environment of drug development and chemical synthesis.
While specific toxicological data for this compound is limited, its structure as a halogenated aromatic amide necessitates a cautious approach. The guidance herein is based on established safety protocols for analogous compounds, such as 4'-Bromoacetanilide, which is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Foundational Safety: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Its effectiveness is predicated on the proper implementation of engineering controls, which are designed to isolate the hazard from the personnel.
-
Primary Engineering Control: The Chemical Fume Hood All procedures involving the handling of this compound, especially when in powdered form or solution, must be conducted within a properly functioning and certified chemical fume hood.[5] This is critical to minimize the inhalation of dust or vapors, which may cause respiratory irritation.[2][3] The fume hood serves as the primary containment, protecting the user and the laboratory environment.
-
Emergency Equipment Accessibility An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the handling area.[6] In the event of an accidental exposure, immediate flushing is crucial to mitigate injury.
Mandated Personal Protective Equipment Protocol
A multi-layered PPE approach is required to provide comprehensive protection. The following equipment must be worn at all times when handling this compound.
Eye and Face Protection: The First Line of Defense
Your eyes are exceptionally vulnerable to chemical exposure.[7] Given that related compounds cause serious eye irritation, robust eye and face protection is non-negotiable.[1][2][3][4]
-
Step 1: Chemical Splash Goggles: At a minimum, snug-fitting chemical splash goggles that comply with European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory.[1][6] These provide a seal around the eyes to protect from splashes, mists, and dust.
-
Step 2: Face Shield (Task-Dependent): For procedures with a higher risk of splashing or spattering—such as transferring solutions or reacting larger quantities—a face shield must be worn in addition to safety goggles.[6][7][8] The face shield provides a secondary layer of protection for the entire face.
Skin and Body Protection: A Comprehensive Barrier
Accidental skin contact is a primary route of exposure. Related compounds are known skin irritants, necessitating a complete barrier to prevent contact.[1][2][3][4]
-
Step 1: Gloves:
-
Material: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.[8] However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's chemical resistance guide to ensure protection against aromatic amides and any solvents being used.
-
Protocol: Always inspect gloves for tears or punctures before use. Employ a "double-gloving" technique for added protection during high-risk procedures. Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[9] Never wear contaminated gloves outside the immediate work area.
-
-
Step 2: Laboratory Coat:
-
Step 3: Full Body Coverage:
Respiratory Protection: Guarding Against Inhalation
While engineering controls are the primary defense against respiratory exposure, supplementary respiratory protection may be necessary in specific situations.
-
Standard Operations: For small-scale laboratory use within a certified chemical fume hood, additional respiratory protection is typically not required.[1]
-
High-Risk Scenarios: In situations where dust or aerosols may be generated outside of a fume hood, or in the event of a large spill or ventilation failure, respiratory protection is essential. A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[10]
-
Regulatory Compliance: The use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation, training, and annual fit testing as per OSHA guidelines.[8]
PPE Selection Summary
| Protection Area | Required PPE | Specifications & Best Practices |
| Eyes | Chemical Splash Goggles | Must meet EN 166 or ANSI Z.87.1 standards. |
| Face | Face Shield | Required over goggles for tasks with high splash potential.[7][8] |
| Hands | Chemical-Resistant Gloves | Nitrile for incidental contact; consult manufacturer's guide for extended use.[8] Double-gloving recommended for high-risk tasks. |
| Body | Chemical-Resistant Lab Coat | Must be fully buttoned.[8] |
| Legs & Feet | Long Pants & Closed-Toe Shoes | No exposed skin on the lower body.[8][9] |
| Respiratory | NIOSH-Approved Respirator | Required for large spills, aerosol generation outside a fume hood, or ventilation failure.[10] |
Procedural Workflow for Safe Handling
The following diagram outlines the critical steps and PPE checkpoints for a safe handling workflow.
Caption: Safe handling workflow for this compound.
Spill & Disposal Protocols
Emergency Procedures for Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[2][4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]
Disposal of Contaminated Materials
This compound is a brominated organic compound and must be treated as halogenated organic waste .[11]
-
Chemical Waste: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[12][13]
-
Waste Segregation: It is crucial to keep halogenated waste streams separate from non-halogenated waste.[11][14] This is not only a safety requirement but also significantly impacts the cost and method of disposal. Do not mix with acids, bases, or heavy metal waste.[12][14]
-
Contaminated PPE: Disposable items such as gloves, bench paper, and wipes that are contaminated with the chemical must be placed in a sealed bag or container and disposed of as hazardous waste.[5][12]
By adhering to these rigorous PPE and handling protocols, you establish a self-validating system of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. trimaco.com [trimaco.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. bucknell.edu [bucknell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
